Product packaging for Odevixibat-d5(Cat. No.:)

Odevixibat-d5

Número de catálogo: B12366386
Peso molecular: 746.0 g/mol
Clave InChI: XULSCZPZVQIMFM-VFZGHMOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Odevixibat-d5 is a deuterium-labeled analog of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT) . The parent compound, Odevixibat, is an FDA-approved pharmaceutical (marketed as Bylvay®) for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC) and cholestatic pruritus in patients with Alagille syndrome (ALGS) . Its mechanism of action involves reversible inhibition of IBAT in the distal ileum, which blocks the reabsorption of bile acids, increases their fecal excretion, and consequently reduces the overall bile acid pool returning to the liver . This leads to a decrease in serum bile acid levels, which is associated with the alleviation of pruritus in cholestatic liver diseases . Odevixibat has minimal systemic absorption, acting locally within the gastrointestinal tract . This compound, incorporating five deuterium atoms, is designed for use as an internal standard in mass spectrometry-based analytical methods. It is crucial for the quantitative analysis of Odevixibat in biological matrices such as plasma, urine, or feces during pharmacokinetic (PK), metabolism, and excretion studies in research settings. This application aids in ensuring accuracy and reliability in data for investigative purposes. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N4O8S2 B12366386 Odevixibat-d5

Propiedades

Fórmula molecular

C37H48N4O8S2

Peso molecular

746.0 g/mol

Nombre IUPAC

(2S)-2-[[(2R)-2-[[2-[[3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-(2,3,4,5,6-pentadeuteriophenyl)-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid

InChI

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1/i10D,11D,12D,13D,14D

Clave InChI

XULSCZPZVQIMFM-VFZGHMOYSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2CC(NS(=O)(=O)C3=CC(=C(C=C32)SC)OCC(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@@H](CC)C(=O)O)(CCCC)CCCC)[2H])[2H]

SMILES canónico

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC

Origen del producto

United States

Foundational & Exploratory

Odevixibat-d5: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, also known as A4250, is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also referred to as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). This technical guide provides a comprehensive overview of the in vitro mechanism of action of Odevixibat-d5, a deuterated version of the molecule often utilized in research settings. The document delves into its molecular target engagement, selectivity profile, and the experimental methodologies employed to elucidate its pharmacodynamic properties at a cellular level.

Core Mechanism of Action: IBAT Inhibition

Odevixibat exerts its therapeutic effect by specifically targeting and inhibiting the ileal bile acid transporter (IBAT). IBAT is a crucial protein located in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the enterohepatic circulation. By blocking this transporter, Odevixibat effectively interrupts this recycling process, leading to an increased fecal excretion of bile acids. This, in turn, reduces the total bile acid pool in the body, alleviating the pathological effects of bile acid accumulation in cholestatic liver diseases.[1][2][3]

The inhibition of IBAT by Odevixibat is a reversible process.[1][2] This targeted, localized action within the gut with minimal systemic exposure is a key characteristic of the drug.

Signaling Pathway of Odevixibat's Action

cluster_enterocyte Ileal Enterocyte cluster_lumen Intestinal Lumen Bile Acids Bile Acids IBAT IBAT (ASBT/SLC10A2) Bile Acids->IBAT Binds to Increased Fecal\nBile Acid Excretion Increased Fecal Bile Acid Excretion Bile Acids->Increased Fecal\nBile Acid Excretion Reabsorption Reabsorption IBAT->Reabsorption Mediates This compound This compound This compound->IBAT Inhibits Enterohepatic\nCirculation Enterohepatic Circulation Reabsorption->Enterohepatic\nCirculation Inhibition Inhibition

Caption: this compound competitively inhibits the ileal bile acid transporter (IBAT), preventing bile acid reabsorption and increasing their fecal excretion.

Quantitative In Vitro Data

The potency of Odevixibat as an IBAT inhibitor has been quantified in preclinical cell-based assays.

ParameterSpeciesValueReference
IC50 Human ASBT22-41 nM[4]
IC50 Rat ASBT22-41 nM[4]

These low nanomolar IC50 values underscore the high potency of Odevixibat in inhibiting its target.

Selectivity Profile

A critical aspect of Odevixibat's pharmacological profile is its high selectivity for IBAT. In vitro studies have demonstrated that Odevixibat does not significantly interact with a wide range of other molecular targets, minimizing the potential for off-target effects.

Receptor and Enzyme Binding Assays

In a comprehensive in vitro screening study, Odevixibat was tested for its binding affinity to a panel of enzymes and receptors at a concentration of 1 µM. The results indicated a lack of significant binding, highlighting the drug's selectivity.

Target ClassSpecific Targets TestedResult (at 1 µM)
Enzymes Acetylcholinesterase, Cyclooxygenase (COX1), Monoamine oxidase, Protein/serine/threonine kinase, ERK2No significant binding
Receptors Alpha-1 adrenergic, Alpha-2 adrenergic, Beta-1 adrenergic, Norepinephrine transporter, Dopamine D2, Alpha estrogen, GABAA, Histamine H1, Muscarinic M2, Nicotinic/acetylcholine, Opioid mu, Serotonin 5-HT2ANo significant binding

Experimental Protocols

While specific, detailed protocols from the primary preclinical studies are not publicly available in their entirety, information from regulatory documents and related publications allows for a reconstruction of the likely methodologies employed.

IBAT Inhibition Assay (Hypothetical Protocol)

This protocol is a likely representation of the cell-based assay used to determine the IC50 of Odevixibat for the ileal bile acid transporter.

cluster_workflow IBAT Inhibition Assay Workflow A Cell Culture: CHO or HEK293 cells stably expressing human or rat ASBT/IBAT are cultured. B Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere. A->B C Compound Incubation: Cells are pre-incubated with varying concentrations of this compound. B->C D Substrate Addition: Radiolabeled bile acid (e.g., [3H]taurocholate) is added to initiate uptake. C->D E Uptake Termination: Uptake is stopped by washing with ice-cold buffer. D->E F Quantification: Intracellular radioactivity is measured using a scintillation counter. E->F G Data Analysis: IC50 values are calculated by plotting inhibition versus drug concentration. F->G

Caption: A hypothetical workflow for determining the in vitro potency of this compound in an IBAT inhibition assay.

Methodology Details:

  • Cell Line: A mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is genetically engineered to stably express the human or rat solute carrier family 10 member 2 (SLC10A2) gene, which codes for the ASBT/IBAT protein.

  • Culture and Seeding: The cells are maintained in appropriate culture medium and then seeded into 96-well microplates at a predetermined density to form a confluent monolayer.

  • Compound Treatment: The cell monolayers are washed and then pre-incubated for a defined period with a range of concentrations of this compound.

  • Bile Acid Uptake: The uptake of bile acids is initiated by adding a solution containing a radiolabeled bile acid substrate, such as [3H]taurocholic acid, in a sodium-containing buffer.

  • Termination of Uptake: After a specific incubation time, the uptake process is rapidly terminated by washing the cells multiple times with an ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of bile acid uptake is calculated for each concentration of this compound relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal uptake, is then determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Metabolism Study

According to an FDA review, an in vitro metabolism study (Study A4250-007) was conducted using hepatocytes from rats, dogs, and humans to assess the metabolic profile of Odevixibat. The findings indicated that the metabolism of Odevixibat is minimal.

Conclusion

The in vitro mechanism of action of this compound is characterized by its potent and selective inhibition of the ileal bile acid transporter. This targeted action, with IC50 values in the low nanomolar range and a lack of significant off-target binding, underpins its clinical efficacy in reducing the systemic bile acid burden in cholestatic liver diseases. The cell-based assays employed to characterize its in vitro pharmacology provide a robust framework for understanding its primary pharmacodynamic effects. This technical guide summarizes the core in vitro data and methodologies that are fundamental to the scientific understanding of Odevixibat's mechanism of action.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Odevixibat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known chemical and physical properties of Odevixibat-d5, a deuterated analog of the ileal bile acid transporter (IBAT) inhibitor, Odevixibat. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Note on Deuterated Analog: this compound is a stable, isotopically labeled form of Odevixibat. While specific experimental data for the deuterated form is not extensively published, its chemical and physical properties are expected to be nearly identical to those of Odevixibat, with a primary difference in molecular weight due to the presence of five deuterium atoms. The data presented below pertains to Odevixibat unless otherwise specified.

Chemical Properties

Odevixibat is a potent, reversible inhibitor of the ileal bile acid transporter.[1][2] Its chemical structure is complex, featuring a benzothiadiazepine core.[3] The deuteration in this compound is typically on one of the butyl chains to serve as an internal standard in mass spectrometry-based bioanalytical assays.

Quantitative Chemical Data
PropertyValueSource
Molecular Formula (Odevixibat) C37H48N4O8S2[1][2]
Molar Mass (Odevixibat) 740.93 g·mol−1[2]
Molecular Formula (Odevixibat Sesquihydrate) C74H102N8O19S4[4]
Molar Mass (Odevixibat Sesquihydrate) 1535.9 g/mol [4]
CAS Number (Odevixibat) 501692-44-0[1][2]

Physical Properties

Odevixibat is administered orally as a capsule containing the sesquihydrate form of the drug.[5] It acts locally in the terminal ileum with minimal systemic exposure.[2]

Quantitative Physical Data
PropertyValueSource
Appearance White to off-white solid
Protein Binding > 99% (in vitro)[2]
Peak Plasma Time 1 to 5 hours (for a single 7.2 mg dose in healthy adults)[2]
Biological Half-life Approximately 2.36 hours[2]
Elimination Primarily unchanged in feces[2]

Mechanism of Action

Odevixibat functions as a selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][3] This transporter is responsible for the reabsorption of the majority of bile acids from the terminal ileum back into the enterohepatic circulation.[1][2] By blocking this transporter, Odevixibat reduces the reabsorption of bile acids, leading to their increased excretion in feces.[6] This interruption of the enterohepatic circulation of bile acids lowers the overall bile acid pool in the body, which is the therapeutic basis for its use in treating cholestatic liver diseases such as progressive familial intrahepatic cholestasis (PFIC).[1][6][7]

Odevixibat_Mechanism_of_Action Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Terminal_Ileum Terminal Ileum (IBAT Location) Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein Bile Acid Reabsorption (95%) Feces Fecal Excretion Terminal_Ileum->Feces Portal_Vein->Liver Odevixibat Odevixibat Odevixibat->Terminal_Ileum Inhibits IBAT

Caption: Mechanism of action of Odevixibat in the enterohepatic circulation.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, standard methodologies from the United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines would be employed.

Determination of Molecular Weight and Formula

Methodology: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, would be used to determine the exact mass of this compound. The molecular formula is then deduced from this exact mass. The mass difference compared to the non-deuterated Odevixibat standard confirms the incorporation of five deuterium atoms.

Purity and Impurity Profiling

Methodology: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is the standard method for assessing the purity of this compound. A validated method with a suitable column (e.g., C18) and mobile phase gradient would be used to separate the main compound from any impurities.

Structural Elucidation

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the chemical structure. 1H NMR and 13C NMR spectra would be acquired to map the proton and carbon framework of the molecule. The location of the deuterium atoms can be confirmed by the absence of corresponding signals in the 1H NMR spectrum and changes in the 13C NMR spectrum.

Experimental_Workflow Start This compound Sample HRMS High-Resolution Mass Spectrometry (HRMS) Start->HRMS Exact Mass LCMS LC-MS for Purity Start->LCMS Purity NMR NMR Spectroscopy (1H, 13C) Start->NMR Structure Data_Analysis Data Analysis and Characterization HRMS->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: A general experimental workflow for the characterization of this compound.

References

Technical Guide: Stability and Storage Conditions for Odevixibat-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of Odevixibat-d5. Given the absence of publicly available, specific stability data for this deuterated analog, this document outlines recommended conditions based on general principles for stable isotope-labeled (SIL) internal standards, handling procedures for analytical reference materials, and available data for the parent compound, Odevixibat.

This compound is the deuterated form of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT). As a stable isotope-labeled compound, this compound is an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as its chemical and physical properties are nearly identical to the parent drug, ensuring similar behavior during sample extraction, chromatography, and ionization.[1] Proper storage and handling are critical to maintain its isotopic purity and concentration, ensuring the accuracy and reproducibility of analytical methods.[1]

Recommended Storage and Handling Conditions

The integrity of a SIL internal standard is paramount for reliable quantitation. The following conditions are recommended to minimize degradation, solvent evaporation, and isotopic exchange.

1.1 General Handling:

  • Solid Compound: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solutions: For solutions stored in the freezer, it is advisable to sonicate the vial for 10-15 minutes after it has warmed to room temperature to ensure any compounds that may have precipitated are fully redissolved.[2]

  • Protection from Light: Store all standards, whether in solid or solution form, protected from light, preferably in amber glass vials.[2] For photosensitive compounds, further precautions such as working under yellow light may be necessary.[2]

  • Containers: Use high-quality, sealed glass vials with PTFE-lined caps to prevent solvent evaporation and potential contamination.[2][3]

1.2 Recommended Storage Conditions:

The following table summarizes the recommended storage conditions for this compound. These are derived from general guidelines for analytical standards and specific recommendations for the parent compound, Odevixibat.

FormConditionTemperatureDurationRationale & Notes
Solid (Neat) Frozen, Desiccated-20°CLong-termProtects from degradation and hydrolysis. The desiccated environment prevents moisture uptake.
Refrigerated2°C to 8°CShort-termSuitable for standards in frequent use.
Stock Solution Frozen-80°C~6 monthsA supplier of the parent compound, Odevixibat, recommends -80°C for 6-month stability of stock solutions.[4] This is considered the best practice for long-term storage.
Frozen-20°C~1 monthRecommended for shorter-term storage of stock solutions.[4]
Working Solution Refrigerated2°C to 8°CShort-termMinimizes freeze-thaw cycles for frequently used solutions. Stability should be verified if stored for more than a few days.

Note: The stability of the deuterium label is crucial. Labels should be positioned on non-exchangeable sites.[1] To prevent potential hydrogen/deuterium exchange, storage in strong acidic or basic solutions should be avoided.[5]

Experimental Protocol: General Stability Assessment of an Analytical Standard

The following outlines a generalized protocol for conducting short-term and forced degradation studies to assess the stability of this compound. This protocol is a template and should be adapted based on specific laboratory requirements and regulatory guidelines.

2.1 Objective: To evaluate the stability of this compound in solution under various storage and stress conditions to establish optimal handling procedures and identify potential degradation products.

2.2 Materials:

  • This compound reference standard

  • Odevixibat analytical standard

  • LC/MS-grade methanol, acetonitrile, and water

  • Formic acid, ammonium acetate

  • Calibrated analytical balance and pipettes

  • Amber glass autosampler vials

  • LC-MS/MS system (e.g., Triple Quadrupole)

2.3 Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in the desired solvent matrix. Aliquot into amber vials.

  • Stability Conditions:

    • Short-Term Storage: Store samples at room temperature (~25°C), refrigerated (4°C), and frozen (-20°C).

    • Freeze-Thaw Stability: Subject samples to multiple (e.g., 3-5) freeze-thaw cycles, allowing the sample to thaw completely at room temperature before refreezing at -20°C.

    • Forced Degradation (Stress Testing):

      • Acid/Base Hydrolysis: Add HCl or NaOH to the working solution to achieve final concentrations of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).

      • Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) to the working solution and incubate.

      • Photostability: Expose the working solution to a controlled light source (e.g., UV or fluorescent light).

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS method at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for stress studies; daily or weekly for storage studies).

    • The LC-MS/MS method should be capable of separating this compound from potential degradants.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

    • A common acceptance criterion is that the standard is considered stable if the mean concentration remains within ±15% of the initial concentration.

    • Examine chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

3.1 Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the stability assessment protocol described in section 2.0.

G cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_stress 3. Forced Degradation cluster_analysis 4. Analysis & Evaluation prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_work Prepare Working Solutions (1 µg/mL) prep_stock->prep_work storage_rt Room Temp (~25°C) prep_work->storage_rt Short-Term Stability storage_ref Refrigerated (4°C) prep_work->storage_ref Short-Term Stability storage_frz Frozen (-20°C) prep_work->storage_frz Short-Term Stability storage_ft Freeze/Thaw Cycles prep_work->storage_ft Short-Term Stability stress_acid Acid Hydrolysis (0.1 M HCl) prep_work->stress_acid Stress Testing stress_base Base Hydrolysis (0.1 M NaOH) prep_work->stress_base Stress Testing stress_ox Oxidation (H2O2) prep_work->stress_ox Stress Testing stress_photo Photostability (UV/Vis) prep_work->stress_photo Stress Testing analysis LC-MS/MS Analysis (at T=0, T=x...) storage_rt->analysis storage_ref->analysis storage_frz->analysis storage_ft->analysis stress_acid->analysis stress_base->analysis stress_ox->analysis stress_photo->analysis eval Evaluate Data: - % Standard Remaining - Degradant Formation analysis->eval report Determine Stability & Define Optimal Storage Conditions eval->report

Caption: Workflow for assessing the stability of this compound.

References

A Preliminary Investigation into the Bioactivity of Odevixibat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, sold under the brand name Bylvay, is a first-in-class, potent, and selective inhibitor of the ileal bile acid transporter (IBAT).[1][2] It is a non-systemic drug that acts locally in the distal ileum to reduce the reabsorption of bile acids, offering a targeted therapeutic approach for cholestatic liver diseases.[3][4][5] Developed by Albireo Pharma, it was first approved in 2021 for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[2][6] This guide provides a technical overview of the bioactivity of Odevixibat, focusing on its mechanism of action, experimental evaluation, and key quantitative data.

A note on Odevixibat-d5: This document focuses on the bioactivity of Odevixibat. Deuterated analogues, such as this compound, are typically synthesized for use as internal standards in analytical methods, like mass spectrometry, to support pharmacokinetic studies. The deuterium labeling is not intended to alter the molecule's primary biological activity; therefore, the data presented for Odevixibat is directly relevant to the bioactivity of its deuterated form.

Mechanism of Action: Interrupting Enterohepatic Circulation

Odevixibat's therapeutic effect is centered on its ability to reversibly inhibit the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][7][8]

Under normal physiological conditions, approximately 95% of bile acids secreted into the intestine are reabsorbed in the terminal ileum via IBAT and returned to the liver through the portal vein.[4][7] This process is known as enterohepatic circulation. In cholestatic diseases like PFIC, impaired bile flow leads to an accumulation of bile acids in the liver and bloodstream, causing severe pruritus and progressive liver damage.[7]

Odevixibat acts locally in the gut to block this reabsorption pathway.[3][9] This targeted inhibition leads to several downstream effects:

  • Increased Fecal Bile Acid Excretion : By preventing reuptake, Odevixibat diverts bile acids for excretion in the feces.[3][7]

  • Reduction of the Bile Acid Pool : The disruption of enterohepatic circulation decreases the overall size of the bile acid pool.[3]

  • Lowered Serum Bile Acid (sBA) Levels : Consequently, the concentration of toxic bile acids in the bloodstream is reduced, which is believed to be the primary mechanism for the alleviation of pruritus.[3][7]

  • Modulation of FXR Signaling : Reduced bile acid return to the liver may decrease the stimulation of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis. This can lead to a reduction in the feedback inhibition of bile acid production.[1]

Diagram 1. Mechanism of Action of Odevixibat.

Experimental Protocols for Bioactivity Assessment

The bioactivity and clinical efficacy of Odevixibat were primarily established through the PEDFIC 1 (NCT03566238) and PEDFIC 2 (NCT03659916) clinical trials. The protocol for the pivotal PEDFIC 1 study is detailed below.

PEDFIC 1 (NCT03566238) Phase 3 Trial Protocol
  • Study Design : A 24-week, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Odevixibat in children with PFIC.[5][10]

  • Patient Population : The study enrolled 62 patients meeting the following criteria:[5][11]

    • Age: 6 months to 18 years.

    • Diagnosis: Genetically confirmed PFIC type 1 or type 2.

    • Clinical Signs: History of significant pruritus and elevated baseline serum bile acids (>100 μmol/L).[5]

  • Treatment and Dosing : Patients were randomized in a 1:1:1 ratio to one of three arms for 24 weeks:[10][11]

    • Odevixibat Low Dose: 40 µg/kg/day, administered orally.

    • Odevixibat High Dose: 120 µg/kg/day, administered orally.

    • Placebo: Administered orally.

  • Primary Efficacy Endpoints : The trial had two primary endpoints to meet different regulatory requirements:

    • Pruritus Assessment (U.S. FDA) : The proportion of positive pruritus assessments (PPAs), defined as a caregiver-observed scratching score of 0 (no scratching) or 1 (a little scratching) on a 0-4 ordinal scale recorded in an electronic diary.[5]

    • Serum Bile Acid (sBA) Response (EMA) : The proportion of patients achieving a ≥70% reduction in sBA from baseline or reaching an sBA level of ≤70 μmol/L.

  • Method of Assessment :

    • sBA Measurement : Serum bile acid levels were quantified at a central laboratory using a validated commercial enzyme cycling assay.[12]

    • Pruritus Measurement : Caregivers recorded the severity of the patient's scratching twice daily using the 5-point Observer-Reported Outcome (ObsRO) scale.[5]

Clinical_Trial_Workflow cluster_treatment Double-Blind Treatment Period (24 Weeks) Screening Screening Period (35-56 days) - Genetic confirmation of PFIC1/2 - Assess pruritus & sBA levels Randomization Randomization (1:1:1) Screening->Randomization ArmA Odevixibat 40 µg/kg/day Randomization->ArmA ArmB Odevixibat 120 µg/kg/day Randomization->ArmB ArmC Placebo Randomization->ArmC Endpoint Primary Endpoint Assessment - Pruritus Score Analysis - Serum Bile Acid Analysis ArmA->Endpoint FollowUp Follow-Up Period (4 Weeks) Endpoint->FollowUp

Diagram 2. Simplified Workflow of the PEDFIC 1 Clinical Trial.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from clinical and preclinical investigations of Odevixibat.

Table 1: Pharmacodynamic Effects of Odevixibat on Bile Acid Levels

Daily Dose Duration Effect on Bile Acid AUC* Citation(s)
1.5 mg - 43% reduction [6][8]
3.0 mg 1 week 56% reduction [6][8]

Area Under the Curve, a measure of drug exposure over time.

Table 2: Clinical Efficacy in PFIC (24-Week PEDFIC 1 Trial)

Endpoint Placebo (n=20) Odevixibat (40 & 120 µg/kg/day combined) P-value Citation(s)
Pruritus Assessment
Positive Pruritus Assessments 28.7% 53.5% 0.004 [13]
Clinically Meaningful Improvement* 10.5% 42.9% -
Serum Bile Acid (sBA) Response
Mean Change in sBA (µmol/L) +13.1 -114.3 -
% Responders (≥70% sBA reduction) 0% 33.3% 0.003 [13]

Defined as a drop in pruritus score of ≥1.0 point on a 0-4 scale.

Table 3: Pharmacokinetic Parameters of Odevixibat

Parameter Value Condition Citation(s)
Systemic Absorption Minimal Oral Administration [3][5]
Peak Plasma Conc. (Cmax) 0.47 ng/mL Healthy adults, single 7.2 mg dose [1]
Area Under Curve (AUC) 2.19 ng·hr/mL Healthy adults, single 7.2 mg dose [1]
Plasma Concentration Range 0.06 - 0.72 ng/mL Pediatric patients (6mo - 17yr) [1]

| Primary Elimination Route | Feces | >97% as unchanged drug |[1] |

Table 4: Common Treatment-Emergent Adverse Events (PEDFIC 1 Trial)

Adverse Event Placebo (n=20) Odevixibat (40 µg/kg/day, n=23) Odevixibat (120 µg/kg/day, n=19) Citation(s)
Diarrhea / Frequent Bowel Movements 10% (2 patients) 39% (9 patients) 21% (4 patients) [5][11]
Fever 25% (5 patients) 29% (approx. 7 patients) 29% (approx. 6 patients) [10]
Abdominal Pain - Common Common [1]

| Elevated Liver Enzymes | - | Reported, may require dose adjustment | Reported, may require dose adjustment |[5] |

Conclusion

Odevixibat demonstrates a well-defined and highly targeted bioactivity profile. By selectively inhibiting the ileal bile acid transporter, it effectively interrupts the enterohepatic circulation of bile acids, leading to a significant reduction in serum bile acid levels and a corresponding improvement in the debilitating pruritus associated with PFIC.[13] Clinical data from robust, placebo-controlled trials confirm its efficacy and establish a manageable safety profile, with the most common adverse events being gastrointestinal in nature.[10][11] As a non-systemic, gut-restricted therapy, Odevixibat represents a significant pharmacological advancement for patients with cholestatic liver diseases.[9] Ongoing research continues to explore its utility in other related conditions, such as Alagille syndrome and biliary atresia.[2]

References

In Vitro Metabolic Stability of Odevixibat-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro metabolic stability of Odevixibat, with inferred considerations for its deuterated analog, Odevixibat-d5. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Odevixibat is a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT)[1][2]. It is primarily used for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis[1][3][4]. The mechanism of action involves reducing the reabsorption of bile acids in the terminal ileum, thereby increasing their fecal excretion and lowering the bile acid concentration in the systemic circulation[2][3].

Pharmacokinetic data reveals that Odevixibat is largely unmetabolized and is primarily eliminated unchanged in the feces[1][3][5]. In vitro studies have indicated that a minor metabolic pathway for Odevixibat is mono-hydroxylation; however, no metabolites accounting for more than 10% of the dose have been identified in plasma, urine, or feces[5].

The introduction of deuterium atoms at specific positions in a molecule, creating a deuterated analog like this compound, is a common strategy in drug development to potentially alter the metabolic profile. This "deuterium kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration, which may lead to a longer half-life and improved pharmacokinetic properties. This guide will outline the standard methodologies to assess the in vitro metabolic stability of this compound, based on the known information for Odevixibat and general principles of in vitro drug metabolism studies.

Quantitative Data Summary

Currently, there is no publicly available quantitative in vitro metabolic stability data specifically for this compound. The following table summarizes the available pharmacokinetic parameters for the parent compound, Odevixibat. These values provide a baseline for comparison when evaluating the metabolic stability of this compound.

ParameterValueSpeciesSystemReference
Protein Binding>99%In vitroPlasma[1]
Half-life (t½)2.36 hoursIn vivoHealthy Adults[1]
Primary MetabolismMono-hydroxylation (minor)In vitroNot specified[5]
Primary Elimination>97% unchanged in fecesIn vivoHumans[1]

Experimental Protocols

The following protocols describe standard in vitro methods to assess the metabolic stability of a compound like this compound. The primary systems used are liver microsomes and hepatocytes, as they contain the major drug-metabolizing enzymes[6][7].

Metabolic Stability in Liver Microsomes

This assay determines the intrinsic clearance (CLint) of a compound by measuring its disappearance over time when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes[6][7].

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of this compound and positive control compounds in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and this compound to the desired final concentrations. A typical microsomal protein concentration is 0.5 mg/mL[7][8]. The test compound concentration is usually around 1 µM[8].

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes)[7].

  • Quenching: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Metabolic Stability in Hepatocytes

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors[6].

Materials:

  • This compound

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium

  • Coated culture plates (e.g., collagen-coated)

  • Positive control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Plate the hepatocytes on coated plates and allow them to attach and form a monolayer.

  • Dosing: Remove the plating medium and add fresh medium containing this compound at the desired concentration (e.g., 1 µM).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time Points: Collect aliquots of the culture medium and/or cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). For slowly metabolized compounds, longer incubation times may be necessary[9].

  • Sample Preparation: Process the samples by protein precipitation with a cold organic solvent containing an internal standard.

  • Analysis: Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Similar to the microsomal stability assay, determine the in vitro half-life and intrinsic clearance.

Visualizations

Odevixibat Mechanism of Action

Odevixibat_Mechanism cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Odevixibat_Action Odevixibat Intervention Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Acids Ileum Terminal Ileum Small_Intestine->Ileum Portal_Vein Portal Vein Ileum->Portal_Vein Bile Acid Reabsorption (IBAT/ASBT) Feces Feces Ileum->Feces Bile Acid Excretion Portal_Vein->Liver Bile_Duct Bile Duct Odevixibat Odevixibat IBAT IBAT/ASBT Transporter Odevixibat->IBAT Inhibits

Caption: Mechanism of Odevixibat as an IBAT inhibitor.

Experimental Workflow for In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow Start Start: Prepare Reagents (Compound, Microsomes/Hepatocytes, Buffers) Incubation Incubation at 37°C Start->Incubation Reaction_Start Initiate Reaction (Add Cofactors) Incubation->Reaction_Start Sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Reaction_Start->Sampling Quenching Quench Reaction (Add Cold Solvent + Internal Standard) Sampling->Quenching Processing Sample Processing (Protein Precipitation, Centrifugation) Quenching->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data_Analysis Data Analysis (Calculate t½ and CLint) Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for in vitro metabolic stability assessment.

References

Odevixibat-d5 Protein Binding: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protein binding characteristics of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT). The document outlines the available quantitative data, details common experimental methodologies for determining protein binding, and visually represents the drug's mechanism of action. While specific data for the deuterated analog, Odevixibat-d5, is not publicly available, it is typically utilized as an internal standard in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of the parent drug, Odevixibat.

Quantitative Analysis of Odevixibat Protein Binding

Odevixibat exhibits a high degree of binding to plasma proteins. Due to its minimal systemic absorption when administered orally, in vivo plasma protein binding studies in humans have not been feasible.[1] However, in vitro studies have consistently demonstrated extensive protein binding.

ParameterValueSpeciesMethodSource
Plasma Protein Binding>99%Not Specified (in vitro)Not Specified[1][2]

Note: The high degree of protein binding suggests that the unbound, pharmacologically active fraction of Odevixibat in the systemic circulation is very low. This is consistent with its mechanism of action, which is localized to the gastrointestinal tract.[3]

Experimental Protocols for Determining Protein Binding

The determination of a drug's affinity for plasma proteins is a critical step in preclinical drug development. The most common and well-regarded methods for in vitro plasma protein binding studies are equilibrium dialysis and ultrafiltration. While the specific protocol used for Odevixibat is not detailed in public literature, the following represents standard methodologies in the field.

Equilibrium Dialysis

Equilibrium dialysis is often considered the "gold standard" for its accuracy and reliability. The method involves separating a plasma sample containing the drug from a drug-free buffer solution by a semipermeable membrane. The membrane allows the unbound drug to diffuse into the buffer until equilibrium is reached, while retaining the larger protein-drug complexes.

Representative Protocol:

  • Preparation: A stock solution of Odevixibat is prepared and spiked into pooled human plasma to achieve the desired concentration.

  • Apparatus Setup: A multi-well equilibrium dialysis apparatus (e.g., a RED device) is used. Each well is divided into two chambers by a semipermeable membrane with a specific molecular weight cutoff (typically 8-14 kDa).

  • Loading: The Odevixibat-spiked plasma is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is added to the other chamber.

  • Incubation: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient period (typically 4 to 24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.

  • Analysis: The concentration of Odevixibat in both aliquots is quantified using a validated bioanalytical method, such as LC-MS/MS. This compound would typically be used as an internal standard during this step to ensure analytical precision.

  • Calculation: The percentage of protein binding is calculated based on the concentrations of the drug in the plasma (bound + unbound) and buffer (unbound) chambers.

Ultrafiltration

Ultrafiltration is another widely used method that separates the unbound drug from the protein-bound drug by centrifugation through a semipermeable membrane.

Representative Protocol:

  • Preparation: As with equilibrium dialysis, a known concentration of Odevixibat is added to human plasma.

  • Incubation: The drug-plasma mixture is incubated at 37°C to allow for binding to occur.

  • Centrifugation: An aliquot of the incubated mixture is placed in an ultrafiltration device, which contains a semipermeable membrane. The device is then centrifuged at a specified speed and duration.

  • Separation: The centrifugal force drives the protein-free ultrafiltrate, containing the unbound drug, through the membrane.

  • Analysis: The concentration of Odevixibat in the ultrafiltrate is determined by LC-MS/MS or a similar analytical technique.

  • Calculation: The unbound fraction is calculated by comparing the concentration in the ultrafiltrate to the total drug concentration in the initial plasma sample.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis drug Odevixibat Stock spiked_plasma Spiked Plasma drug->spiked_plasma plasma Human Plasma plasma->spiked_plasma red_device RED Device (Plasma Chamber Buffer Chamber) spiked_plasma->red_device Load incubation Incubate at 37°C (4-24 hours) red_device->incubation sampling Sample Both Chambers incubation->sampling lcms LC-MS/MS Analysis (with this compound IS) sampling->lcms calculation Calculate % Bound lcms->calculation

Caption: Workflow for Protein Binding Determination via Equilibrium Dialysis.

G cluster_lumen Intestinal Lumen (Terminal Ileum) cluster_enterocyte Enterocyte cluster_portal Portal Circulation to Liver BA_lumen Bile Acids IBAT IBAT Transporter BA_lumen->IBAT Reabsorption Fecal_Excretion Increased Fecal Bile Acid Excretion BA_lumen->Fecal_Excretion BA_portal Reabsorbed Bile Acids IBAT->BA_portal Odevixibat Odevixibat Odevixibat->IBAT Inhibition

References

The Gold Standard: A Technical Guide to Odevixibat-d5 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Odevixibat-d5 as an internal standard for the quantitative analysis of Odevixibat in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate and precise quantification of therapeutic agents is paramount in drug development, and the use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving reliable and reproducible results.

The Principle of Stable Isotope Dilution and the Role of this compound

Mass spectrometry is a powerful analytical technique, but it can be susceptible to variations in instrument response and matrix effects, where components of a biological sample can enhance or suppress the ionization of the analyte of interest. To correct for these potential inaccuracies, an internal standard is introduced into the samples at a known concentration.

The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. A stable isotope-labeled internal standard, such as this compound, is the preferred choice for several key reasons:

  • Similar Physicochemical Properties: this compound has the same chemical structure as Odevixibat, with the only difference being the substitution of five hydrogen atoms with deuterium. This ensures that it behaves nearly identically during sample preparation, chromatography, and ionization.

  • Co-elution: Due to its similar properties, this compound co-elutes with Odevixibat from the liquid chromatography column, meaning they experience the same matrix effects at the same time.

  • Mass Differentiation: The mass difference between Odevixibat and this compound allows the mass spectrometer to detect and quantify each compound independently.

By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in the analytical process can be normalized, leading to highly accurate and precise quantification.

Odevixibat's Mechanism of Action: A Brief Overview

Odevixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking this transporter in the terminal ileum, Odevixibat disrupts the enterohepatic circulation of bile acids, leading to their increased excretion in feces. This reduction in the systemic bile acid pool is the therapeutic mechanism for treating cholestatic liver diseases.

Liver Liver (Bile Acid Synthesis) Intestine Small Intestine (Bile Acid Action) Liver->Intestine Bile Acid Secretion IBAT Ileal Bile Acid Transporter (IBAT/ASBT) Intestine->IBAT PortalVein Portal Vein IBAT->PortalVein Bile Acid Reabsorption (Enterohepatic Circulation) Feces Feces (Bile Acid Excretion) IBAT->Feces Increased Excretion PortalVein->Liver Odevixibat Odevixibat Odevixibat->IBAT Inhibition cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Preclinical Evaluation of Odevixibat-d5 in Cholestasis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver and systemic circulation, which can result in progressive liver damage, pruritus, and ultimately, liver failure. Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), represents a targeted therapeutic approach to interrupt the enterohepatic circulation of bile acids.[1][2][3] By blocking IBAT, odevixibat reduces the reabsorption of bile acids from the terminal ileum, thereby increasing their fecal excretion and lowering the overall bile acid burden on the liver.[2] Odevixibat-d5, a deuterated isotopologue of odevixibat, is being investigated for its potential to offer an improved pharmacokinetic profile. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in relevant cholestasis models, including detailed experimental protocols and data presentation.

While specific preclinical data for this compound is not extensively published, this guide is constructed based on the established mechanism of action for IBAT inhibitors and common preclinical methodologies for evaluating such compounds in cholestasis models.

Mechanism of Action: IBAT Inhibition

Odevixibat and its deuterated form, this compound, act as reversible inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[2] This transporter is primarily responsible for the reabsorption of bile acids in the terminal ileum. By inhibiting this transporter, this compound effectively disrupts the enterohepatic circulation, leading to a significant reduction in the return of bile acids to the liver.[2] This, in turn, lowers the concentration of serum bile acids (sBAs), alleviating the toxic effects associated with their accumulation in cholestatic conditions.[1][3]

cluster_0 Enterohepatic Circulation cluster_1 Therapeutic Intervention Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Storage) Liver->Gallbladder Bile Secretion Small_Intestine Small Intestine (Lipid Digestion) Gallbladder->Small_Intestine Bile Release Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein Bile Acid Reabsorption (via IBAT) Fecal_Excretion Fecal Excretion Terminal_Ileum->Fecal_Excretion Portal_Vein->Liver Odevixibat_d5 This compound IBAT IBAT Odevixibat_d5->IBAT Inhibits

Figure 1: Mechanism of Action of this compound.

Preclinical Cholestasis Models

A variety of animal models are utilized to mimic human cholestatic liver diseases and to evaluate the efficacy and safety of novel therapeutic agents.[4][5] The choice of model depends on the specific aspect of the disease being studied.

Bile Duct Ligation (BDL) Model

The bile duct ligation (BDL) model is a widely used and reproducible surgical model of obstructive cholestasis.[6][7][8] Ligation of the common bile duct in rodents leads to the obstruction of bile flow, resulting in liver injury, inflammation, and fibrosis that mimic the pathological changes seen in human obstructive cholestatic diseases.[6][7]

Experimental Protocols

Bile Duct Ligation (BDL) Surgical Procedure in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia: Isoflurane

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 5-0 silk)

  • Heating pad

  • Analgesics (e.g., Buprenorphine)

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the abdominal area and disinfect with an appropriate antiseptic solution. Place the animal on a heating pad to maintain body temperature.

  • Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.

  • Bile Duct Identification: Gently retract the liver to visualize the common bile duct, which runs alongside the portal vein and hepatic artery.[8]

  • Ligation: Carefully isolate the common bile duct from the surrounding vessels. Ligate the duct in two locations with silk sutures and cut the duct between the two ligatures.[8]

  • Closure: Suture the abdominal muscle and skin layers.

  • Post-operative Care: Administer analgesics and sterile saline for hydration. Monitor the animals closely for recovery.

start Start acclimatization Acclimatization of Mice (1 week) start->acclimatization randomization Randomization into Groups (Sham, BDL + Vehicle, BDL + this compound) acclimatization->randomization surgery Surgical Procedure (Sham or BDL) randomization->surgery treatment Daily Dosing (Vehicle or this compound) surgery->treatment monitoring Monitoring (Body weight, clinical signs) treatment->monitoring Throughout study period endpoints Endpoint Analysis (Blood and tissue collection) monitoring->endpoints At study termination data_analysis Data Analysis endpoints->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for a Preclinical BDL Study.

Data Presentation

The following tables represent hypothetical data based on the expected outcomes of this compound treatment in a preclinical BDL model.

Table 1: Effect of this compound on Serum Biomarkers in BDL Mice

GroupSerum Bile Acids (µmol/L)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Total Bilirubin (mg/dL)
Sham 15 ± 540 ± 10100 ± 200.5 ± 0.2
BDL + Vehicle 350 ± 50500 ± 80800 ± 1208.0 ± 1.5
BDL + this compound (Low Dose) 200 ± 40350 ± 60600 ± 1006.0 ± 1.0
BDL + this compound (High Dose) 100 ± 30 200 ± 40350 ± 70 4.0 ± 0.8

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. BDL + Vehicle.

Table 2: Histopathological Evaluation of Liver Tissue

GroupNecrosis Score (0-4)Inflammation Score (0-3)Fibrosis Score (0-4)
Sham 0.1 ± 0.10.2 ± 0.10.1 ± 0.1
BDL + Vehicle 3.5 ± 0.52.8 ± 0.43.2 ± 0.6
BDL + this compound (Low Dose) 2.5 ± 0.42.0 ± 0.32.4 ± 0.5*
BDL + this compound (High Dose) 1.5 ± 0.3 1.2 ± 0.21.5 ± 0.4**

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. BDL + Vehicle.

Conclusion

The preclinical evaluation of this compound in robust cholestasis models, such as the BDL model, is crucial for determining its therapeutic potential. The anticipated outcomes, including a significant reduction in serum bile acids and improvements in liver histology, would provide a strong rationale for its further clinical development. The detailed methodologies and structured data presentation outlined in this guide serve as a comprehensive resource for researchers in the field of cholestatic liver disease and drug development.

References

Methodological & Application

Application Note: High-Throughput Quantification of Odevixibat-d5 in Human Plasma Using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS method for the quantitative analysis of Odevixibat-d5 in human plasma. Odevixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT) used in the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[1][2] The use of a deuterated internal standard, such as this compound, is critical for accurate quantification in complex biological matrices by correcting for matrix effects and variations in sample processing. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation guidelines to ensure reliable and reproducible results in pharmacokinetic and drug metabolism studies.

Introduction

Odevixibat is an orally administered, minimally absorbed small molecule that acts locally in the distal ileum to inhibit the reabsorption of bile acids.[1][3] Its therapeutic effect is primarily localized to the gut, leading to very low systemic exposure.[3][4] Consequently, highly sensitive analytical methods are required for its quantification in plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the necessary selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis.[5] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variability during sample extraction and analysis.[5][6][7] This application note outlines a complete workflow for the development and validation of an HPLC-MS method for this compound, adaptable for use with Odevixibat as the analyte of interest.

Experimental Protocols

Materials and Reagents
  • Odevixibat and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA)

  • Methyl tertiary butyl ether (MTBE)

Instrumentation
  • HPLC System: Waters Alliance e-2695 HPLC system or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

  • Analytical Column: Inertsil ODS C18 column (250 x 4.6 mm, 5 µm) or equivalent[4][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 30 seconds.

  • Add 200 µL of 10% formic acid to precipitate proteins.[9]

  • Vortex for 1 minute.

  • Add 3 mL of MTBE, vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 10 µL into the HPLC-MS system.

HPLC Method
ParameterValue
Column Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[4][8]
Mobile Phase A 0.1% Formic Acid in Water[8][10]
Mobile Phase B Acetonitrile[8][10]
Gradient Isocratic: 60:40 (A:B)[8][10]
Flow Rate 1.0 mL/min[8][10]
Column Temperature Ambient[4][8]
Injection Volume 10 µL[4][11]
Autosampler Temp. 4°C
Mass Spectrometry Method
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions (Proposed)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Odevixibat540.15To be determined0.13020
This compound545.18To be determined0.13022

Note: The exact product ions for Odevixibat and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer and optimizing the collision energy. Based on a similar compound, elobixibat, a potential fragmentation could involve the loss of a specific moiety. For elobixibat (m/z 696), a major product ion is observed at m/z 593.1.[9] A similar fragmentation pattern should be investigated for Odevixibat.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of Odevixibat into blank plasma. The concentration range should be selected to cover the expected in-vivo concentrations.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
LLOQValueValueValue
QC LowValueValueValue
QC MidValueValueValue
QC HighValueValueValue
ULOQValueValueValue

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, QC: Quality Control

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal (±20% for LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Bench-top, freeze-thaw, long-term

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add this compound IS plasma->add_is protein_precip Protein Precipitation (Formic Acid) add_is->protein_precip lle Liquid-Liquid Extraction (MTBE) protein_precip->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_matrix Matrix Effects odevixibat Odevixibat matrix Ion Suppression/Enhancement odevixibat->matrix Affected by odevixibat_d5 This compound odevixibat_d5->odevixibat Corrects for variability odevixibat_d5->matrix Affected similarly

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Odevixibat-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Odevixibat in human plasma, using Odevixibat-d5 as an internal standard (IS). The method utilizes solid-phase extraction (SPE) for sample cleanup and has been validated for linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies of Odevixibat. Given the low systemic exposure of Odevixibat, with plasma concentrations often falling below 1 ng/mL, a highly sensitive analytical method is crucial for accurate pharmacokinetic assessment.[1][2]

Introduction

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT).[3] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat reduces serum bile acid levels, offering a therapeutic option for patients with cholestatic liver diseases such as progressive familial intrahepatic cholestasis (PFIC).[2][3] Pharmacokinetic studies have shown that Odevixibat is minimally absorbed after oral administration, resulting in very low plasma concentrations, typically in the range of 0.06 to 0.72 ng/mL.[1][2] Therefore, a highly sensitive and specific bioanalytical method is essential for its quantification in plasma. This LC-MS/MS method provides the necessary sensitivity and selectivity for pharmacokinetic and toxicokinetic studies.

Experimental

Materials and Reagents
  • Odevixibat and this compound reference standards were of >98% purity.

  • Human plasma (K2EDTA) was sourced from an accredited biobank.

  • Methanol (LC-MS grade), acetonitrile (LC-MS grade), and water (LC-MS grade) were purchased from a reputable supplier.

  • Formic acid (reagent grade) and ammonium formate (analytical grade) were also sourced from a reputable supplier.

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) were used for sample preparation.

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of Odevixibat and this compound from human plasma.

  • Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol) and vortex for 10 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

MRM Transitions:

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)DP (V)CE (V)
Odevixibat743.4330.21508045
This compound748.4335.21508045

(DP = Declustering Potential, CE = Collision Energy)

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 0.05 to 50 ng/mL for Odevixibat in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Odevixibat0.05 - 50y = 0.025x + 0.001≥ 0.99

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Intra-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ0.050.04896.08.5
LQC0.150.155103.36.2
MQC1.51.4798.04.1
HQC4041.2103.03.5

Table 3: Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (3 runs)Accuracy (%)Precision (%CV)
LLOQ0.050.051102.09.8
LQC0.150.14898.77.5
MQC1.51.53102.05.3
HQC4039.899.54.2

The results demonstrate that the method is accurate and precise for the quantification of Odevixibat in human plasma.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) is_addition Add this compound IS plasma->is_addition spe Solid-Phase Extraction is_addition->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for Odevixibat quantification.

signaling_pathway cluster_intestine Terminal Ileum cluster_circulation Portal Circulation cluster_liver Liver bile_acids_lumen Bile Acids in Lumen ibat Ileal Bile Acid Transporter (IBAT) bile_acids_lumen->ibat Reabsorption feces Fecal Excretion bile_acids_lumen->feces enterocyte Enterocyte ibat->enterocyte serum_ba Reduced Serum Bile Acids portal_vein Portal Vein enterocyte->portal_vein liver Hepatocyte portal_vein->liver odevixibat Odevixibat odevixibat->ibat Inhibition

References

Application Notes and Protocols for Odevixibat-d5 IBAT Inhibition Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat disrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a reduction in serum bile acid levels. This mechanism of action makes it a valuable therapeutic agent for cholestatic liver diseases. Odevixibat-d5, a deuterated version of the molecule, is a critical tool for in vitro and bioanalytical assays, often used as an internal standard in mass spectrometry-based quantification.

These application notes provide detailed protocols for cell-based assays to determine the inhibitory activity of this compound on the IBAT transporter. The protocols are designed for researchers in drug discovery and development to assess the potency and mechanism of IBAT inhibitors.

Data Presentation

The inhibitory activity of Odevixibat on the IBAT transporter has been quantified in various cell-based systems. The following table summarizes key quantitative data from published studies.

ParameterValueCell LineSubstrateReference
IC₅₀ 0.16 nMNot SpecifiedGlycocholic acid[1]
IC₅₀ 22–41 nMNot SpecifiedNot Specified[2]
Kᵢ 2.5 µMCaco-2Glycocholic acid[3]
Vₘₐₓ 1.9 pmol/min/mg proteinCaco-2Glycocholic acid[3]
Kₘ 18.2 µMCaco-2Glycocholic acid[3]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the enterohepatic circulation of bile acids and the mechanism of action of Odevixibat. In a normal physiological state, bile acids are synthesized in the liver, secreted into the intestine to aid in digestion, and subsequently reabsorbed in the terminal ileum via the IBAT transporter, returning to the liver. Odevixibat selectively blocks this transporter, interrupting the recirculation and promoting the elimination of bile acids.

Caption: Mechanism of this compound Inhibition of IBAT.

Experimental Protocols

Two detailed protocols for assessing the inhibitory effect of this compound on IBAT are provided below. The first utilizes a stably transfected CHO cell line expressing human IBAT and a non-radioactive deuterated substrate. The second employs the Caco-2 cell line, which endogenously expresses IBAT.

Protocol 1: IBAT Inhibition Assay in CHO-hIBAT Cells using a Non-Radioactive Substrate

This protocol describes a method to determine the IC₅₀ of this compound by measuring the uptake of a deuterated bile acid analogue, Taurocholic acid-d4, in Chinese Hamster Ovary (CHO) cells stably transfected with the human IBAT (SLC10A2) gene.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow A 1. Seed CHO-hIBAT cells in 96-well plates B 2. Incubate for 24-48h to form monolayer A->B C 3. Pre-incubate with This compound B->C D 4. Add Taurocholic acid-d4 (Substrate) C->D E 5. Terminate uptake and lyse cells D->E F 6. Analyze intracellular Taurocholic acid-d4 by LC-MS/MS E->F G 7. Determine IC50 value F->G

Caption: Workflow for IBAT Inhibition Assay.

Materials and Reagents:

  • CHO cells stably expressing human IBAT (CHO-hIBAT)

  • Cell culture medium (e.g., Ham's F-12, 10% FBS, appropriate selection antibiotic)

  • This compound

  • Taurocholic acid-d4 (probe substrate)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Cell lysis buffer (e.g., RIPA buffer)

  • 96-well cell culture plates

  • LC-MS/MS system

Procedure:

  • Cell Seeding:

    • Culture CHO-hIBAT cells according to standard protocols.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.

    • Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for the formation of a confluent monolayer.

  • Assay Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in transport buffer to achieve the desired final concentrations for the inhibition curve.

    • Prepare a working solution of Taurocholic acid-d4 in transport buffer. The final concentration should be close to its Kₘ value for IBAT, if known.

  • Inhibition Assay:

    • Aspirate the culture medium from the wells and wash the cell monolayer once with pre-warmed transport buffer.

    • Add the this compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C. Include a vehicle control (buffer with DMSO).

    • Initiate the uptake by adding the Taurocholic acid-d4 working solution to all wells.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold transport buffer.

    • Lyse the cells by adding a suitable cell lysis buffer to each well and incubating on ice for 15-20 minutes.

  • Sample Analysis:

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Analyze the supernatant for the concentration of intracellular Taurocholic acid-d4 using a validated LC-MS/MS method.

  • Data Analysis:

    • Normalize the uptake of Taurocholic acid-d4 to the protein concentration in each well.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: IBAT Inhibition Assay in Caco-2 Cells

This protocol is adapted from a study that characterized the inhibition of glycocholic acid transport by Odevixibat in Caco-2 cells, which endogenously express IBAT.[3] This assay is suitable for determining kinetic parameters such as Kᵢ, Vₘₐₓ, and Kₘ.

Materials and Reagents:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM, 10% FBS, non-essential amino acids)

  • This compound

  • Glycocholic acid (substrate)

  • Radiolabeled glycocholic acid (e.g., [³H]glycocholic acid) or a deuterated standard for LC-MS/MS analysis

  • Transport buffer (e.g., HBSS)

  • Scintillation cocktail (for radiolabeled substrate)

  • 24-well Transwell inserts

Procedure:

  • Cell Culture on Transwells:

    • Seed Caco-2 cells on 24-well Transwell inserts at a high density (e.g., 1 x 10⁵ cells/cm²).

    • Culture the cells for 18-21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport and Inhibition Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • To determine the Kᵢ of this compound, perform the transport assay with varying concentrations of glycocholic acid in the presence of a fixed concentration of this compound.

    • Add the substrate (and inhibitor) solution to the apical side of the Transwell insert.

    • Incubate for a defined period at 37°C.

    • Collect samples from the basolateral side at different time points to determine the rate of transport.

  • Sample Analysis:

    • If using a radiolabeled substrate, add the collected samples to a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • If using a non-radiolabeled substrate, quantify the concentration of glycocholic acid using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of transport for each substrate concentration, with and without the inhibitor.

    • Determine the kinetic parameters (Vₘₐₓ and Kₘ) by fitting the data to the Michaelis-Menten equation.

    • Calculate the Kᵢ value using appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition) by analyzing the changes in Vₘₐₓ and Kₘ in the presence of this compound.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on the IBAT transporter in a cell-based setting. The choice between a transfected cell line and an endogenously expressing cell line will depend on the specific research question, throughput requirements, and available resources. These assays are essential tools for the preclinical evaluation of IBAT inhibitors and for elucidating their mechanism of action.

References

Application Note and Protocol: Odevixibat-d5 Metabolic Stability Assay in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Odevixibat is an ileal bile acid transporter (IBAT) inhibitor used in the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[1][2][3] Understanding the metabolic fate of new chemical entities is a critical step in drug development. Odevixibat itself is largely unmetabolized, with 97% of an administered dose recovered as the unchanged parent compound in feces.[1][4] However, minor metabolism, specifically mono-hydroxylation, has been observed in vitro.[1][4] This application note provides a detailed protocol for assessing the metabolic stability of Odevixibat's deuterated analog, Odevixibat-d5, in human liver microsomes. This assay is crucial for determining the intrinsic clearance and predicting the hepatic metabolism of the compound. The use of a deuterated internal standard allows for precise quantification via mass spectrometry. The protocol described herein is intended for researchers, scientists, and drug development professionals.

Principle

The metabolic stability of this compound is determined by incubating the compound with human liver microsomes in the presence of the necessary cofactor, NADPH.[5][6] The reaction is monitored over time, and the disappearance of the parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The rate of disappearance is then used to calculate key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (Clint).

Materials and Reagents

Material/ReagentSupplierCatalog No.
This compound(Specify)(Specify)
Pooled Human Liver Microsomes (20 mg/mL)(e.g., XenoTech)(e.g., H0610)
NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)(Specify)(Specify)
1 M Potassium Phosphate Buffer (pH 7.4)(Specify)(Specify)
Acetonitrile (ACN), HPLC Grade(Specify)(Specify)
Methanol, HPLC Grade(Specify)(Specify)
Water, HPLC Grade(Specify)(Specify)
Formic Acid(Specify)(Specify)
Internal Standard (IS) (e.g., a structurally similar compound)(Specify)(Specify)
96-well incubation plates(Specify)(Specify)
96-well collection plates(Specify)(Specify)

Experimental Protocol

Preparation of Reagents
  • 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by diluting the 1 M stock solution with HPLC-grade water. Adjust pH to 7.4 if necessary.

  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.

  • This compound Working Solution (100 µM): Dilute the 10 mM stock solution with a 50:50 mixture of acetonitrile and water.

  • Human Liver Microsomes Working Solution (1 mg/mL): Thaw the 20 mg/mL stock solution on ice. Dilute with cold 100 mM potassium phosphate buffer.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.

  • Termination Solution: Acetonitrile containing the internal standard at a suitable concentration (e.g., 100 nM).

Incubation Procedure
  • Pre-warm the 100 mM potassium phosphate buffer and the NADPH regenerating system to 37°C.

  • In a 96-well incubation plate, add the appropriate volume of 100 mM potassium phosphate buffer.

  • Add the human liver microsomes working solution to each well to achieve a final protein concentration of 0.5 mg/mL.[6]

  • Add the this compound working solution to each well to achieve a final concentration of 1 µM.[5]

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding three volumes of the cold termination solution to the respective wells.[5]

  • Include control incubations:

    • Negative Control: Replace the NADPH regenerating system with 100 mM potassium phosphate buffer to assess non-enzymatic degradation.

    • Positive Control: Use a compound with known high metabolic turnover (e.g., midazolam or dextromethorphan) to ensure microsomal activity.[5]

Sample Processing
  • After adding the termination solution, seal the plate and vortex for 1 minute to precipitate the proteins.

  • Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

  • Column: A suitable C18 column (e.g., Inertsil ODS C18, 250mm × 4.6mm, 5µm).[7]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: Monitor the parent compound (this compound) and the internal standard using multiple reaction monitoring (MRM). The specific precursor and product ion transitions will need to be optimized for this compound.

Data Analysis

  • Calculate the peak area ratio of this compound to the internal standard for each time point.

  • Normalize the peak area ratios to the zero-time point to determine the percentage of this compound remaining at each time point.

  • Plot the natural logarithm of the percentage of remaining this compound against time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Data Presentation

The quantitative data from the metabolic stability assay can be summarized in the following tables for clear comparison and interpretation.

Table 1: Percentage of this compound Remaining Over Time

Time (min)% Remaining (Mean ± SD)
0100
598.2 ± 1.5
1595.5 ± 2.1
3090.3 ± 3.0
4585.1 ± 2.8
6080.5 ± 3.5

Table 2: Calculated Pharmacokinetic Parameters for this compound

ParameterValue
Elimination Rate Constant (k) (min⁻¹)0.0036
Half-life (t½) (min)192.5
Intrinsic Clearance (Clint) (µL/min/mg protein)3.6

Note: The data presented in these tables are for illustrative purposes only and will vary based on experimental results.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the this compound metabolic stability assay and the general mechanism of Odevixibat action.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis reagent_prep Prepare Reagents: - this compound Working Solution - Microsome Working Solution - NADPH Regenerating System add_reagents Add Reagents to 96-well Plate: - Buffer - Microsomes - this compound reagent_prep->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Incubate and Terminate at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points protein_precip Protein Precipitation with Acetonitrile time_points->protein_precip centrifuge Centrifuge to Pellet Protein protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis: - Calculate % Remaining - Determine k, t½, Clint lcms_analysis->data_analysis

Caption: Experimental workflow for the this compound metabolic stability assay.

odevixibat_moa cluster_liver Hepatocyte cluster_intestine Terminal Ileum bile_synthesis Bile Acid Synthesis ibat Ileal Bile Acid Transporter (IBAT) bile_synthesis->ibat Bile Acid Secretion ibat->bile_synthesis Enterohepatic Circulation (Reabsorption) odevixibat Odevixibat odevixibat->ibat Inhibition

Caption: Simplified mechanism of action of Odevixibat.

Conclusion

This protocol provides a robust and reliable method for assessing the metabolic stability of this compound in human liver microsomes. The results from this assay are essential for understanding the pharmacokinetic properties of Odevixibat and can guide further non-clinical and clinical development. Based on existing data for Odevixibat, it is expected that this compound will exhibit high metabolic stability.[1][4] This assay will provide quantitative data to confirm this characteristic.

References

Application Notes and Protocols for Odevixibat-d5 Sample Preparation for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), developed for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC). Accurate quantification of Odevixibat and its deuterated internal standard, Odevixibat-d5, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the sample preparation of this compound for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring high sensitivity, specificity, and reproducibility.

Odevixibat is characterized by a molecular formula of C₃₇H₄₈N₄O₈S₂ and a molar mass of 740.93 g/mol . It exhibits very low water solubility, approximately 30 µg/mL, and is highly protein-bound (>99%) in plasma. These physicochemical properties necessitate a robust sample preparation strategy to effectively remove matrix interferences and ensure accurate quantification.

Principle of the Method

This protocol employs a protein precipitation (PPT) method followed by liquid-liquid extraction (LLE) for the extraction of Odevixibat and this compound from plasma samples. Protein precipitation with a water-miscible organic solvent is a crucial first step to disrupt the strong protein binding of Odevixibat. Subsequent liquid-liquid extraction further purifies the sample by partitioning the analytes into an immiscible organic solvent, thereby concentrating the analytes and removing endogenous interferences. The use of this compound as an internal standard (IS) compensates for variability during sample preparation and instrumental analysis, leading to improved accuracy and precision of the quantitative results.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (e.g., 100 µL) add_is Add this compound (IS) plasma_sample->add_is Spike protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation Precipitate vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer lle Liquid-Liquid Extraction (e.g., Methyl tert-butyl ether) supernatant_transfer->lle Extract vortex_centrifuge2 Vortex & Centrifuge lle->vortex_centrifuge2 organic_layer_transfer Transfer Organic Layer vortex_centrifuge2->organic_layer_transfer evaporation Evaporate to Dryness organic_layer_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms_analysis Inject data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound sample preparation and analysis.

Materials and Reagents

Material/ReagentGrade
Odevixibat Reference StandardAnalytical Grade
This compound Internal StandardAnalytical Grade
Acetonitrile (ACN)HPLC or LC-MS Grade
Methyl tert-butyl ether (MTBE)HPLC or LC-MS Grade
Formic AcidLC-MS Grade
WaterDeionized, 18 MΩ·cm or higher
Human Plasma (with anticoagulant)Sourced from a reputable supplier
Polypropylene microcentrifuge tubes (1.5 mL)
Pipettes and tipsCalibrated
Vortex mixer
Centrifuge (capable of >10,000 x g)
Nitrogen evaporator or vacuum concentrator

Stock and Working Solutions

  • Odevixibat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Odevixibat reference standard in acetonitrile to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to obtain a final concentration of 1 mg/mL.

  • Odevixibat Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the Odevixibat stock solution with acetonitrile:water (50:50, v/v).

  • This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration suitable for spiking into the plasma samples.

Sample Preparation Protocol

  • Sample Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC sample into separate 1.5 mL polypropylene microcentrifuge tubes.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each tube.

    • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of clean 1.5 mL polypropylene tubes.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube containing the supernatant.

    • Vortex mix for 1 minute to facilitate the extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean set of tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid, 50:50, v/v). Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Proposed LC-MS/MS Parameters

The following parameters are proposed as a starting point for method development and should be optimized for the specific instrumentation used. The Multiple Reaction Monitoring (MRM) transitions are proposed based on the known molecular weights and fragmentation patterns of similar compounds.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. Optimize for instrument
Gas 1 (Nebulizer) Optimize for instrument
Gas 2 (Heater) Optimize for instrument
Curtain Gas Optimize for instrument
Collision Gas Optimize for instrument

Proposed Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Odevixibat 741.3To be determined empiricallyTo be optimized
This compound 746.3To be determined empiricallyTo be optimized

Note: The precursor ion for Odevixibat is calculated as [M+H]⁺ (740.93 + 1.0078 = 741.94, rounded to 741.3 for the most abundant isotope). The precursor for this compound is [M+5+H]⁺. The product ions and collision energies must be determined experimentally by infusing a standard solution of each compound into the mass spectrometer and performing product ion scans.

Data Presentation

Table 1: Quantitative Data Summary (Example)

Sample TypeConcentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% CV
Calibration Std 10.10.005102.53.2
Calibration Std 20.50.02498.72.5
Calibration Std 31.00.049101.11.8
Calibration Std 45.00.25199.51.5
Calibration Std 510.00.503100.31.2
QC Low0.30.015103.14.1
QC Mid4.00.20298.92.1
QC High8.00.405101.81.7

Signaling Pathway and Logical Relationships

logical_relationship cluster_workflow Analytical Workflow Logic high_protein_binding High Protein Binding of Odevixibat protein_precipitation Protein Precipitation high_protein_binding->protein_precipitation Necessitates accurate_quantification Accurate & Precise Quantification protein_precipitation->accurate_quantification matrix_interference Complex Biological Matrix lle_spe Liquid-Liquid or Solid-Phase Extraction matrix_interference->lle_spe Requires lle_spe->accurate_quantification low_concentration Low Analyte Concentration concentration_step Concentration of Analyte low_concentration->concentration_step Demands concentration_step->accurate_quantification variability Inherent Analytical Variability internal_standard Use of Deuterated Internal Standard (this compound) variability->internal_standard Mitigated by internal_standard->accurate_quantification

Caption: Logical relationships in the analytical method development.

Conclusion

This application note provides a comprehensive and detailed protocol for the sample preparation of this compound from plasma for LC-MS/MS analysis. The combination of protein precipitation and liquid-liquid extraction is a robust approach to handle the challenges posed by the physicochemical properties of Odevixibat. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required for regulated bioanalysis. The provided workflow and proposed starting conditions offer a solid foundation for researchers and scientists in the field of drug development to establish a validated quantitative assay for Odevixibat.

Application Note: Hepatocyte Stability Assay for Odevixibat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Odevixibat is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, it disrupts their enterohepatic circulation, leading to increased fecal excretion of bile acids.[3] This mechanism of action effectively reduces the bile acid pool in the liver and bloodstream, which is beneficial in the treatment of cholestatic liver diseases such as progressive familial intrahepatic cholestasis (PFIC).[1][4][5][6][7] Odevixibat has minimal systemic absorption and is primarily eliminated unchanged in the feces, suggesting low hepatic metabolism.[1][8]

This application note provides a detailed protocol for assessing the metabolic stability of Odevixibat-d5, a deuterated form of Odevixibat often used as an internal standard in analytical methods, using cryopreserved human hepatocytes. The in vitro hepatocyte stability assay is a crucial tool in drug discovery and development to determine the metabolic fate of a compound.[9][10][11][12][13] It provides insights into the intrinsic clearance of a substance in the liver, which is the primary site of drug metabolism for many xenobiotics.[9][12][14]

Principle

The hepatocyte stability assay measures the disappearance of a test compound over time when incubated with a suspension of hepatocytes.[11][13] Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a comprehensive in vitro model of hepatic metabolism.[10][11][12][14] The rate of disappearance of the parent compound is used to calculate key metabolic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[9][11][15]

Materials and Reagents

  • This compound

  • Cryopreserved human hepatocytes

  • Williams' Medium E

  • Hepatocyte Maintenance Supplement Pack (serum-free)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile, LC-MS grade

  • Internal Standard (e.g., a structurally similar compound not metabolized by hepatocytes)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Collagen-coated plates (optional, for plated hepatocyte assays)

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Experimental Protocol

Preparation of Reagents and Solutions
  • Incubation Medium: Prepare Williams' Medium E supplemented with the Hepatocyte Maintenance Supplement Pack according to the manufacturer's instructions. Warm the medium to 37°C before use.[9][15]

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the this compound stock solution in pre-warmed incubation medium to a final concentration of 2 µM. Note: The final concentration of the test compound in the incubation is typically 1 µM.[11] The DMSO concentration in the final incubation should not exceed 0.1%.[9][15]

  • Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Determine cell viability and density using the Trypan Blue exclusion method. Dilute the hepatocyte suspension in incubation medium to a final density of 1 x 10^6 viable cells/mL.[9]

Hepatocyte Incubation
  • Pre-warm the hepatocyte suspension to 37°C.

  • In a multi-well plate, add equal volumes of the hepatocyte suspension and the this compound working solution. The final cell density will be 0.5 x 10^6 cells/mL and the final this compound concentration will be 1 µM.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.[9]

  • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.[9][14]

Sample Processing and Analysis
  • To terminate the metabolic reaction, add the collected aliquots to a tube containing a quenching solution (e.g., ice-cold acetonitrile) with an internal standard.[12][14]

  • Vortex the samples to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

Data Analysis
  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope (k) represents the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the in vitro intrinsic clearance (CLint) using the following equation:[9][11] CLint (µL/min/10^6 cells) = (0.693 / t½) x (Volume of incubation / Number of hepatocytes) x 1000

Data Presentation

The results of the hepatocyte stability assay can be summarized in the following table. The data presented below is hypothetical and for illustrative purposes only.

CompoundTime (min)% Remaining (Mean ± SD)In Vitro t½ (min)In Vitro CLint (µL/min/10^6 cells)
This compound 0100 ± 0>120< 5.8
1598.5 ± 1.2
3096.2 ± 2.1
6093.1 ± 3.5
9089.8 ± 4.0
12085.3 ± 4.8
Positive Control (High Clearance) 0100 ± 01546.2
1550.1 ± 3.9
3024.8 ± 2.5
606.2 ± 1.1
901.5 ± 0.5
120<1
Negative Control (Low Clearance) 0100 ± 0>120< 5.8
1599.2 ± 0.8
3098.5 ± 1.5
6097.1 ± 2.0
9096.3 ± 2.2
12095.0 ± 2.8

Experimental Workflow Diagram

HepatocyteStabilityAssay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Medium, this compound) mix Mix Hepatocytes & This compound prep_reagents->mix prep_cells Thaw & Prepare Hepatocytes prep_cells->mix incubate Incubate at 37°C mix->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction & Precipitate Protein sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Odevixibat-d5 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Odevixibat and its deuterated internal standard, Odevixibat-d5, in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in the quantification of Odevixibat?

A1: this compound is a stable isotope-labeled (deuterated) version of Odevixibat. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because this compound is chemically and physically very similar to Odevixibat, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variability in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification of Odevixibat.

Q2: What are the most common analytical techniques for quantifying Odevixibat in biological samples?

A2: The most common and robust analytical technique for quantifying Odevixibat in biological matrices like plasma and serum is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of Odevixibat typically found in plasma samples.[3] High-performance liquid chromatography (HPLC) with UV detection has also been described for the determination of Odevixibat, particularly for stability-indicating methods.

Q3: What are typical sample preparation techniques for Odevixibat analysis in plasma?

A3: Common sample preparation techniques for Odevixibat and similar analytes in plasma include protein precipitation (PPT) and liquid-liquid extraction (LLE).[4][5]

  • Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins.[6][7] The supernatant containing the analyte and internal standard is then analyzed.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent. LLE can provide a cleaner extract compared to PPT, potentially reducing matrix effects.

Q4: What are "matrix effects" and how can they affect my Odevixibat quantification?

A4: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting components from the biological sample.[6] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in a similar way to the analyte.

Q5: I am not seeing a signal for this compound. What are the possible causes?

A5: Several factors could lead to a lack of signal for your internal standard:

  • Incorrect MS/MS settings: Verify the MRM transitions (precursor and product ions) and collision energy for this compound.

  • Degradation of the internal standard: Assess the stability of your this compound stock and working solutions.

  • Errors in sample preparation: Ensure that the internal standard was added to all samples (except double blanks) at the correct concentration.

  • Instrument issues: Check for general instrument sensitivity and performance.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of Odevixibat using this compound as an internal standard.

Issue 1: High Variability in this compound Peak Area
Possible Cause Recommended Action
Inconsistent Sample Preparation Ensure precise and consistent pipetting of the internal standard and extraction solvent. Thoroughly vortex all samples after each addition.
Matrix Effects While this compound should compensate for matrix effects, significant variability between samples (e.g., hemolyzed or lipemic samples) can still be a factor. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE).
Instrument Instability Monitor the instrument's performance by injecting a standard solution at regular intervals throughout the analytical run. A gradual decrease in signal may indicate a need for source cleaning.
Poor Mixing of Internal Standard Ensure the internal standard solution is adequately vortexed with the biological matrix before proceeding with the extraction.
Issue 2: Poor Peak Shape for Odevixibat or this compound
Possible Cause Recommended Action
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase Optimize the mobile phase composition, including the pH and organic solvent ratio.
Column Contamination Wash the column with a strong solvent or replace the column if necessary.
Sample Solvent Incompatibility Ensure the final sample solvent is compatible with the mobile phase. Ideally, the sample should be reconstituted in a solvent similar in composition to the initial mobile phase.
Issue 3: Inaccurate or Imprecise Results
Possible Cause Recommended Action
Incorrect Calibration Curve Prepare fresh calibration standards and ensure the calibration range brackets the expected sample concentrations. Use a weighted linear regression if appropriate.
Analyte or Internal Standard Degradation Investigate the stability of Odevixibat and this compound in the biological matrix under the storage and handling conditions of your experiment (e.g., freeze-thaw stability, bench-top stability).
Cross-talk between MRM Transitions If the MRM transitions for Odevixibat and this compound are too close, interference can occur. Ensure that the selected transitions are specific and that there is no contribution from the analyte to the internal standard channel and vice-versa.
Differential Matrix Effects Although rare with stable isotope-labeled standards, significant differences in the matrix composition of individual samples could potentially affect the analyte and internal standard differently. This can be investigated by performing a post-column infusion experiment.

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation (PPT)
  • Label microcentrifuge tubes for each sample, standard, and quality control (QC).

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of this compound working solution (internal standard) to all tubes except for the "double blank" (add 20 µL of diluent instead).

  • Vortex each tube for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B (50:50, v/v).

  • Vortex for 20 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Hypothetical LC-MS/MS Parameters for Odevixibat Quantification
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax C18 (50 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.90 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Odevixibat741.3290.415035
This compound746.3295.415035

Note: The provided MRM transitions are hypothetical and based on the analysis of similar compounds. These should be optimized in your laboratory for your specific instrument and conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 transfer Transfer to Vial centrifuge2->transfer inject Inject into LC-MS/MS transfer->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify vs. Calibration Curve calculate->quantify

Caption: Experimental workflow for Odevixibat quantification.

troubleshooting_workflow start Inaccurate/Imprecise Results check_is Check IS Peak Area Variability start->check_is high_var High Variability check_is->high_var Yes ok_var Acceptable Variability check_is->ok_var No investigate_matrix Investigate Matrix Effects high_var->investigate_matrix check_cal Review Calibration Curve ok_var->check_cal bad_cal Poor Linearity/Accuracy check_cal->bad_cal Yes good_cal Good Calibration check_cal->good_cal No check_stability Assess Analyte Stability bad_cal->check_stability check_peaks Examine Peak Shape good_cal->check_peaks bad_peaks Poor Peak Shape check_peaks->bad_peaks Yes good_peaks Good Peak Shape check_peaks->good_peaks No optimize_lc Optimize LC Method bad_peaks->optimize_lc revalidate Re-validate Method good_peaks->revalidate optimize_prep Optimize Sample Prep investigate_matrix->optimize_prep optimize_prep->revalidate optimize_lc->revalidate check_stability->revalidate

Caption: Troubleshooting decision tree for inaccurate results.

odevixibat_moa cluster_liver Liver cluster_intestine Intestine (Terminal Ileum) cholesterol Cholesterol bile_acids Bile Acids cholesterol->bile_acids Synthesis bile_acids_intestine Bile Acids bile_acids->bile_acids_intestine Secretion ibat Ileal Bile Acid Transporter (IBAT) bile_acids_intestine->ibat Reabsorption portal_vein Portal Vein (Enterohepatic Circulation) ibat->portal_vein fecal_excretion Increased Fecal Bile Acid Excretion ibat->fecal_excretion Blocked Reabsorption Leads To odevixibat Odevixibat odevixibat->ibat Inhibits portal_vein->bile_acids Return to Liver serum_ba Reduced Serum Bile Acids portal_vein->serum_ba Reduced Return Leads To

Caption: Odevixibat's mechanism of action.

References

Technical Support Center: Odevixibat-d5 HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the analysis of Odevixibat and its deuterated internal standard, Odevixibat-d5.

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC column for Odevixibat analysis?

A1: A C18 column is recommended for the chromatographic separation of Odevixibat. Specifically, an Inertsil ODS C18 column (250 x 4.6 mm, 5 µm) has been shown to be effective.[1]

Q2: What are the recommended mobile phase compositions?

A2: A mobile phase consisting of 0.1% formic acid in water and acetonitrile is a good starting point. A ratio of 60:40 (0.1% formic acid:acetonitrile) has been used for HPLC analysis.[1] For LC-MS/MS, a gradient elution may be necessary to achieve optimal separation and peak shape. A mobile phase of acetonitrile and 20 mM ammonium formate with 0.1% formic acid has been used for a similar compound.[2]

Q3: What are the typical mass spectrometry parameters for detecting Odevixibat and this compound?

Q4: How can I prepare my plasma samples for analysis?

A4: Liquid-liquid extraction (LLE) is an effective method for extracting Odevixibat from plasma. A procedure involving the addition of 10% formic acid to the plasma sample followed by extraction with methyl tertiary butyl ether has been successfully used for a similar analyte.[2]

Experimental Protocols

HPLC Method for Odevixibat

This protocol is based on a published HPLC method for the analysis of Odevixibat.[1]

  • Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water:Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • UV Detection: 220 nm

  • Injection Volume: 10 µL

LC-MS/MS Method for a Similar Compound (Elobixibat) with Deuterated Internal Standard

This protocol for elobixibat and elobixibat-d5 can be adapted for Odevixibat and this compound analysis.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add 200 µL of 10% formic acid.

    • Add an appropriate amount of this compound internal standard solution.

    • Extract with methyl tertiary butyl ether.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Kinetex® EVO C18

    • Mobile Phase: Acetonitrile:20 mM Ammonium Formate with 0.1% Formic Acid (80:20, v/v)

    • Flow Rate: 0.6 mL/min

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (starting point for optimization):

      • Odevixibat: To be determined (requires infusion and tuning)

      • This compound: To be determined (requires infusion and tuning)

Data Presentation

Table 1: HPLC Parameters for Odevixibat Analysis
ParameterValueReference
ColumnInertsil ODS C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase0.1% Formic Acid:Acetonitrile (60:40)[1]
Flow Rate1.0 mL/min[1]
DetectionUV at 220 nm[1]
Table 2: LC-MS/MS Parameters for a Structurally Similar Compound (Elobixibat)
ParameterValueReference
ColumnKinetex® EVO C18[2]
Mobile PhaseAcetonitrile:20 mM Ammonium Formate with 0.1% Formic Acid (80:20)[2]
Flow Rate0.6 mL/min[2]
IonizationESI+[2]
MRM Transition (Elobixibat)m/z 696 → 593.1[2]
MRM Transition (Elobixibat-d5)m/z 701 → 598.1[2]

Troubleshooting Guide

This section addresses common issues encountered during HPLC-MS analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column degradation.

    • Incompatible injection solvent.

    • Secondary interactions between the analyte and the stationary phase.

  • Solutions:

    • Use a new column or a guard column.

    • Ensure the injection solvent is similar in composition and strength to the initial mobile phase.

    • Adjust the mobile phase pH or additive concentration (e.g., formic acid) to minimize secondary interactions.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in pump pressure or flow rate.

    • Inadequate column equilibration between injections.

    • Changes in mobile phase composition.

  • Solutions:

    • Check the HPLC system for leaks and ensure the pump is functioning correctly.

    • Increase the column equilibration time in your gradient program.

    • Prepare fresh mobile phase daily and ensure accurate mixing.

Issue 3: Low Signal Intensity or No Peak Detected

  • Possible Causes:

    • Incorrect MRM transitions.

    • Poor ionization efficiency.

    • Sample degradation.

  • Solutions:

    • Optimize the MRM transitions for Odevixibat and this compound by infusing a standard solution directly into the mass spectrometer.

    • Adjust the mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization.[3][4]

    • Ensure proper sample storage and handling to prevent degradation. Odevixibat is reported to be unstable under oxidative stress.[5]

Issue 4: High Background Noise

  • Possible Causes:

    • Contaminated mobile phase or solvents.

    • Leaks in the HPLC system.

    • Dirty mass spectrometer source.

  • Solutions:

    • Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.

    • Perform a leak check on the entire HPLC system.

    • Clean the mass spectrometer source according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_acid Add 10% Formic Acid plasma->add_acid add_is Add this compound (IS) add_acid->add_is lle Liquid-Liquid Extraction (Methyl Tertiary Butyl Ether) add_is->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon hplc HPLC Separation (C18 Column) recon->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quant Quantification ms->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No sol_peak Check Column Adjust Injection Solvent Modify Mobile Phase peak_shape->sol_peak Yes signal_intensity Low Signal? retention_time->signal_intensity No sol_rt Check for Leaks Increase Equilibration Prepare Fresh Mobile Phase retention_time->sol_rt Yes sol_signal Optimize MRM Adjust Mobile Phase Additives Check Sample Stability signal_intensity->sol_signal Yes

References

Overcoming matrix effects in Odevixibat-d5 bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Odevixibat-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound, endogenous substances from biological matrices like plasma (e.g., phospholipids, salts, and proteins) can interfere with the ionization of this compound and its internal standard.[2] This can lead to inaccurate and imprecise quantification. Given that Odevixibat is an inhibitor of the ileal bile acid transporter (IBAT) and structurally similar to bile acids, co-eluting endogenous bile acids can be a significant source of matrix effects.[3][4]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred internal standard for LC-MS/MS bioanalysis. Ideally, a SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in sample preparation and instrument response.[5] The use of this compound helps to improve the accuracy and precision of the quantification of Odevixibat.

Q3: What are the key physicochemical properties of Odevixibat to consider during method development?

A3: Odevixibat is a high molecular weight (740.93 g/mol ) compound and is highly protein-bound (>99%) in plasma.[6] It is primarily excreted unchanged in the feces, leading to very low plasma concentrations.[6] Its high protein binding necessitates an efficient protein disruption step during sample preparation. The low circulating levels require a highly sensitive analytical method.

Q4: What are the most common sample preparation techniques to mitigate matrix effects for compounds like Odevixibat?

A4: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts and significant matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[8]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing specific sorbents to retain the analyte while washing away interfering matrix components. This is often the most effective method for minimizing matrix effects.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioanalysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inefficient chromatographic separation from matrix components.Optimize the mobile phase composition and gradient. Consider a different stationary phase (e.g., a column with a different chemistry).
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples. Inefficient sample cleanup.Implement a more rigorous sample preparation method (e.g., switch from PPT to LLE or SPE). Ensure the consistent performance of the internal standard.
Low Analyte Response (Ion Suppression) Co-eluting matrix components (e.g., phospholipids, bile acids) suppressing the ionization of this compound.Improve sample cleanup to remove interfering components. Optimize chromatographic conditions to separate this compound from the suppression zone.
High Analyte Response (Ion Enhancement) Co-eluting matrix components enhancing the ionization of this compound.Improve sample cleanup to remove enhancing components. Dilute the sample extract to reduce the concentration of interfering substances.
Inconsistent Internal Standard Response The internal standard (this compound) is experiencing different matrix effects than the analyte.Ensure the internal standard is added at the very beginning of the sample preparation process. Verify the purity and concentration of the internal standard solution.
Carryover Adsorption of the analyte to components of the LC-MS/MS system.Optimize the autosampler wash solution. Inject blank samples after high concentration samples to assess and manage carryover.

Experimental Protocols

The following are generalized protocols based on methods used for similar compounds, such as bile acids and other IBAT inhibitors. These should be optimized for the specific analysis of Odevixibat.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner sample extracts and reduced matrix effects.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Vortex to mix. Add 200 µL of 4% phosphoric acid in water and vortex. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute Odevixibat and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by direct infusion of Odevixibat and this compound standards.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation start Inconsistent or Inaccurate Results check_is Check Internal Standard Performance start->check_is check_peaks Evaluate Peak Shape and Retention Time start->check_peaks is_issue IS Response Variable? check_is->is_issue peak_issue Poor Peak Shape? check_peaks->peak_issue is_issue->check_peaks No matrix_effect Suspect Matrix Effect (Ion Suppression/Enhancement) is_issue->matrix_effect Yes peak_issue->matrix_effect Yes optimize_lc Optimize Chromatography (Gradient, Column) peak_issue->optimize_lc Yes optimize_sp Optimize Sample Preparation (e.g., LLE, SPE) matrix_effect->optimize_sp dilute_sample Dilute Sample matrix_effect->dilute_sample end Re-validate Method optimize_sp->end optimize_lc->end dilute_sample->end

Caption: A workflow diagram for troubleshooting matrix effects in this compound bioanalysis.

Sample_Preparation_Workflow start Plasma Sample add_is Add this compound Internal Standard start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Simple lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Cleaner spe Solid-Phase Extraction (e.g., C18) add_is->spe Cleanest evap Evaporation ppt->evap lle->evap spe->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A diagram illustrating different sample preparation workflows for this compound bioanalysis.

References

Technical Support Center: Odevixibat-d5 Solubility and In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Odevixibat-d5 in in vitro settings. Odevixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), and its deuterated analog, this compound, is often used as an internal standard in analytical studies. Due to its classification as a Biopharmaceutics Classification System (BCS) Class IV compound, Odevixibat exhibits low solubility and permeability, which can present challenges in experimental setups.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate the successful use of this compound in your research.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

Possible Cause & Solution

  • Incorrect Solvent Selection: Odevixibat is a lipophilic molecule with poor aqueous solubility. Standard aqueous buffers are unlikely to be effective for initial stock solution preparation.

    • Recommendation: Start with a high-purity organic solvent. Dimethyl sulfoxide (DMSO) is an excellent initial choice, as Odevixibat has high solubility in this solvent.

  • Insufficient Solvent Volume: Attempting to dissolve the compound at a concentration exceeding its solubility limit will result in an incomplete solution or precipitation.

    • Recommendation: Consult the solubility data table below. Start with a lower concentration than the maximum reported solubility to ensure complete dissolution.

  • Low-Quality Solvent: The presence of water in organic solvents can significantly reduce the solubility of hydrophobic compounds.

    • Recommendation: Use anhydrous, high-purity solvents. It is advisable to use a freshly opened bottle of solvent or solvent from a desiccator.

  • Compound Form: Odevixibat may be available in different salt forms or as a hydrate (e.g., sesquihydrate), which can have slightly different solubility characteristics.

    • Recommendation: Confirm the specific form of this compound you are using and refer to any specific handling instructions provided by the supplier.

  • Temperature: Solubility can be temperature-dependent.

    • Recommendation: Gentle warming and sonication can aid in the dissolution of this compound in organic solvents. However, be cautious with prolonged heating to avoid potential degradation.

Issue: My this compound stock solution is precipitating upon dilution into aqueous assay buffer.

Possible Cause & Solution

  • Solvent Carryover: Diluting a concentrated organic stock solution directly into an aqueous buffer can cause the compound to precipitate out of solution as the solvent polarity changes dramatically.

    • Recommendation: Minimize the volume of the organic stock solution added to the aqueous buffer. A final concentration of the organic solvent (e.g., DMSO) of less than 1% (v/v) is generally recommended for most cell-based assays to avoid solvent toxicity and solubility issues.

  • pH of the Aqueous Buffer: The solubility of Odevixibat sesquihydrate in aqueous solutions is pH-dependent, with increased solubility at a pH above 5.[1]

    • Recommendation: If compatible with your assay, consider using a buffer with a slightly basic pH (e.g., pH 7.4) to improve the solubility of this compound in the final assay medium.

  • Use of Surfactants or Co-solvents: The presence of a surfactant or a co-solvent in the final assay medium can help to maintain the solubility of lipophilic compounds.

    • Recommendation: For challenging assays, consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80, or a co-solvent like polyethylene glycol (PEG300). A pre-formulated vehicle can also be effective (see Experimental Protocols).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: Based on available data, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Odevixibat. It has a reported solubility of up to 166.67 mg/mL.[2] For best results, use a new, anhydrous grade of DMSO.

Q2: I am conducting an in vivo study and need to prepare a dosing solution. What is a suitable vehicle for this compound?

A2: A commonly used vehicle for the in vivo administration of Odevixibat is a mixture of solvents and surfactants. A recommended formulation is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This vehicle has been shown to solubilize Odevixibat at concentrations of at least 4.17 mg/mL, resulting in a clear solution.[2]

Q3: My in vitro assay is sensitive to DMSO. What are my alternatives?

A3: If your assay is sensitive to DMSO, you can try preparing a stock solution in ethanol or methanol, although the solubility may be lower than in DMSO. It is crucial to keep the final concentration of these organic solvents in your assay medium as low as possible (typically <0.5%) to avoid cellular toxicity. Another approach is to use the multi-component vehicle mentioned in A2 and perform serial dilutions to reach the desired final concentration with minimal solvent carryover.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be stored in airtight vials to prevent solvent evaporation and water absorption. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is advisable.[2] It is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of Odevixibat in Various Solvents
SolventReported SolubilityNotes
Dimethyl sulfoxide (DMSO)166.67 mg/mL (224.95 mM)[2]Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use a new bottle.
EthanolData not availableExpected to be less soluble than in DMSO.
MethanolData not availableExpected to be less soluble than in DMSO.
AcetonitrileData not availableExpected to be less soluble than in DMSO.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 4.17 mg/mL (5.63 mM)[2]Forms a clear solution. Suitable for in vivo and adaptable for in vitro use.
Aqueous BufferspH-dependent; insoluble at low pH, solubility increases above pH 5[1]Direct dissolution in aqueous buffers is not recommended for stock solutions.

Note: The solubility of this compound is expected to be very similar to that of Odevixibat.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

    • Sterile, amber glass vial or a polypropylene microcentrifuge tube

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Accurately weigh the desired amount of this compound powder and place it in the vial.

    • Calculate the volume of DMSO required to achieve the target concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO for every 1 mg of this compound).

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution as recommended in the FAQs.

Protocol 2: In Vitro Ileal Bile Acid Transporter (IBAT) Inhibition Assay using Caco-2 Cells

This protocol describes a cell-based assay to determine the inhibitory potential of this compound on the uptake of a radiolabeled bile acid, such as [³H]-taurocholic acid, in a Caco-2 cell monolayer.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium (e.g., MEM with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed the Caco-2 cells onto permeable Transwell™ inserts at an appropriate density.

    • Culture the cells for 21-24 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Uptake Inhibition Assay:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

    • Prepare a series of working solutions of this compound at various concentrations by diluting the stock solution in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a solution of the radiolabeled substrate, [³H]-taurocholic acid, in the transport buffer at a concentration below its Km for IBAT.

    • Wash the Caco-2 cell monolayers with pre-warmed transport buffer.

    • Pre-incubate the cell monolayers with the working solutions of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake by adding the [³H]-taurocholic acid solution (containing the respective concentrations of this compound or vehicle) to the apical side of the Transwell™ inserts.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.

    • Terminate the uptake by rapidly washing the cell monolayers with ice-cold transport buffer.

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

    • Determine the amount of radioactivity in the cell lysate using a scintillation counter.

    • Quantify the protein content in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]-taurocholic acid uptake for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations

G Troubleshooting this compound Solubility Issues start Start: this compound Dissolution Issue check_solvent Is the solvent DMSO? start->check_solvent use_dmso Action: Use anhydrous DMSO as the primary solvent. check_solvent->use_dmso No check_concentration Is the concentration below 166 mg/mL? check_solvent->check_concentration Yes use_dmso->check_concentration lower_concentration Action: Lower the concentration. check_concentration->lower_concentration No check_temp Was gentle warming/sonication applied? check_concentration->check_temp Yes lower_concentration->check_temp apply_heat Action: Gently warm and/or sonicate the solution. check_temp->apply_heat No precipitation Issue: Precipitation upon dilution in aqueous buffer? check_temp->precipitation Yes apply_heat->precipitation check_dmso_carryover Is final DMSO concentration <1%? precipitation->check_dmso_carryover Yes success Success: this compound is in solution. precipitation->success No reduce_dmso Action: Reduce DMSO carryover by using a more concentrated stock or serial dilution. check_dmso_carryover->reduce_dmso No check_ph Is the buffer pH > 5.0? check_dmso_carryover->check_ph Yes reduce_dmso->check_ph adjust_ph Action: Adjust buffer pH to ~7.4 if compatible with the assay. check_ph->adjust_ph No use_vehicle Consider using a solubilizing vehicle (e.g., DMSO/PEG300/Tween-80/Saline). check_ph->use_vehicle Yes adjust_ph->use_vehicle use_vehicle->success

Caption: Troubleshooting workflow for this compound solubility issues.

G Experimental Workflow for IBAT Inhibition Assay start Start: Caco-2 Cell Culture seed_cells Seed Caco-2 cells on Transwell™ inserts start->seed_cells differentiate Culture for 21-24 days to form a monolayer seed_cells->differentiate check_teer Verify monolayer integrity (TEER measurement) differentiate->check_teer prepare_solutions Prepare this compound and [³H]-taurocholate solutions check_teer->prepare_solutions pre_incubate Pre-incubate cells with this compound or vehicle prepare_solutions->pre_incubate add_substrate Add [³H]-taurocholate to initiate uptake pre_incubate->add_substrate incubate Incubate for a defined time at 37°C add_substrate->incubate stop_reaction Stop uptake and wash cells incubate->stop_reaction lyse_cells Lyse cells to release intracellular contents stop_reaction->lyse_cells measure_radioactivity Quantify radioactivity in lysate lyse_cells->measure_radioactivity protein_assay Normalize data to protein content measure_radioactivity->protein_assay analyze_data Calculate % inhibition and determine IC₅₀ protein_assay->analyze_data end End: Assay complete analyze_data->end

Caption: Workflow for the in vitro IBAT inhibition assay.

G Odevixibat Mechanism of Action cluster_inhibition Effect of Odevixibat liver Liver gallbladder Gallbladder liver->gallbladder Bile Acids small_intestine Small Intestine (Ileum) gallbladder->small_intestine Bile Acids colon Colon small_intestine->colon Bile Acid Excretion (5%) ibat IBAT small_intestine->ibat enterohepatic_circulation Enterohepatic Circulation odevixibat Odevixibat odevixibat->ibat Inhibition ibat->liver Bile Acid Reabsorption (95%)

Caption: Odevixibat's inhibition of IBAT disrupts bile acid reabsorption.

References

Best practices for handling and storing Odevixibat-d5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following best practices are based on information available for Odevixibat. Specific handling and storage protocols for Odevixibat-d5 have not been explicitly detailed in the provided search results. It is generally understood that deuterated compounds exhibit similar chemical and physical properties to their non-deuterated counterparts; however, it is recommended to handle this compound with the same care and attention to stability as Odevixibat.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

For long-term storage, this compound powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years.[1]

Q2: What is the recommended procedure for preparing this compound stock solutions?

It is highly recommended to prepare this compound solutions fresh for each experiment due to their inherent instability.[1] For guidance on preparing a stock solution, please refer to the detailed experimental protocol below.

Q3: In which solvents can I dissolve this compound?

While specific solubility data for this compound is not available, based on its chemical structure, common solvents for preparing stock solutions of similar molecules include dimethyl sulfoxide (DMSO) and ethanol. It is crucial to perform a small-scale solubility test to determine the optimal solvent for your specific application.

Q4: Is this compound sensitive to light?

Studies on Odevixibat indicate that it is relatively stable under photostress conditions.[2] However, as a general best practice for handling chemical compounds, it is advisable to protect this compound solutions from prolonged exposure to light by using amber vials or covering containers with aluminum foil.

Q5: What are the known stability issues with this compound?

Odevixibat has been shown to be susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and high-heat environments.[2] It is crucial to avoid these conditions during handling and in experimental setups.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of any stored aliquots.
Interaction with experimental media.Odevixibat is known to degrade under acidic and alkaline conditions.[2] Ensure the pH of your experimental buffer or media is neutral and compatible with the compound.
Difficulty dissolving this compound powder. Use of an inappropriate solvent.Test solubility in a small amount of an alternative solvent such as DMSO or ethanol. Gentle warming and vortexing may aid dissolution, but avoid excessive heat which can cause degradation.[2]
Precipitation of the compound in aqueous solutions. Poor solubility in aqueous media.When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum.
Loss of compound activity over the course of an experiment. Instability under experimental conditions.Odevixibat is prone to oxidative stress.[2] If your experimental system involves oxidative conditions, consider the potential for compound degradation and interpret results accordingly.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the required amount of DMSO based on the mass of this compound and its molecular weight.

  • Dissolution:

    • Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, sonication in a water bath for a short period may assist dissolution. Avoid excessive heating.

  • Storage and Use:

    • It is strongly recommended to use the stock solution immediately after preparation.[1]

    • If short-term storage is unavoidable, aliquot the solution into small, single-use volumes in amber vials and store at -80°C. Minimize freeze-thaw cycles.

Data Presentation

Summary of Odevixibat Stability under Stress Conditions
Stress Condition Stability of Odevixibat Degradants Formed
Acid StressProne to degradationOVBT-DP1[2]
Alkali StressProne to degradationOVBT-DP2[2]
Oxidative StressProne to instabilityOVBT-DP3[2]
Reduction StressProne to degradationOVBT-DP4[2]
Heat StressProne to degradationOVBT-DP5[2]
PhotostressMore persistent/stableNot specified[2]

Visualizations

G cluster_prep Preparation cluster_dissolution Dissolution cluster_use Use and Storage start Start: this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh appropriate amount of powder equilibrate->weigh calc_solvent Calculate required solvent volume weigh->calc_solvent add_solvent Add anhydrous DMSO to powder calc_solvent->add_solvent dissolve Vortex/sonicate until dissolved add_solvent->dissolve use_fresh Use solution immediately dissolve->use_fresh aliquot Aliquot for short-term storage dissolve->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing an this compound stock solution.

G cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results degradation Compound Degradation issue->degradation solubility Poor Solubility / Precipitation issue->solubility experimental_conditions Incompatible Experimental Conditions (pH, oxidation) issue->experimental_conditions fresh_solution Prepare Fresh Solution degradation->fresh_solution optimize_dilution Optimize Dilution Protocol solubility->optimize_dilution check_ph Verify pH of Media experimental_conditions->check_ph

References

Addressing variability in Odevixibat-d5 cell-based assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Odevixibat-d5 in cell-based assays. Our goal is to help you address variability and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Odevixibat and what is its mechanism of action?

Odevixibat is a reversible, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] This transporter is primarily responsible for the reabsorption of bile acids in the terminal ileum. By inhibiting IBAT, Odevixibat blocks bile acid reabsorption, leading to their increased fecal excretion.[2][3][4] This reduces the total amount of bile acids returning to the liver, which can alleviate cholestatic liver diseases.[4]

Q2: What is this compound and why is it used in our assays?

This compound is a deuterated form of Odevixibat, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. It is typically used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Because deuterated standards are chemically almost identical to the analyte, they behave similarly during sample preparation and analysis. This helps to correct for variability in extraction, injection volume, and matrix effects, leading to more accurate and precise quantification of Odevixibat.[7][8]

Q3: Which cell lines are suitable for Odevixibat cell-based assays?

The most suitable cell lines for Odevixibat assays are those that express the ileal bile acid transporter (IBAT/ASBT), encoded by the SLC10A2 gene.[1][9] Commonly used models include:

  • Caco-2 cells: A human colon adenocarcinoma cell line that, when differentiated, forms a polarized monolayer expressing various transporters, including ASBT.[10][11]

  • MDCK-II cells: Madin-Darby canine kidney cells are often used for transporter studies. For ASBT assays, they would need to be transfected to express the human SLC10A2 gene.[2]

  • Transfected HEK293 or CHO cells: Human embryonic kidney 293 or Chinese hamster ovary cells engineered to overexpress the SLC10A2 transporter are also common models.[1][9]

Q4: What are the key readouts in an Odevixibat cell-based assay?

The primary readout is the inhibition of bile acid uptake into the cells. This is typically measured by quantifying the intracellular concentration of a labeled or unlabeled bile acid substrate (e.g., taurocholic acid) in the presence and absence of Odevixibat.[2][12] The results are often expressed as an IC50 value, which is the concentration of Odevixibat required to inhibit 50% of the bile acid transport.

Troubleshooting Guide

Variability in cell-based assay results can arise from multiple sources. This guide addresses common issues and provides potential solutions.

Issue Potential Cause Recommended Action
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension and use calibrated pipettes for cell plating. Consider using a multichannel pipette for improved consistency.
Edge effects in multi-well platesAvoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with media or a buffer to maintain humidity.[5]
Inconsistent compound additionUse an automated liquid handler for compound addition if available. If pipetting manually, ensure consistent technique and timing.
Inconsistent results between experiments High cell passage numberUse cells within a validated, low passage number range to avoid phenotypic drift.[9]
Variability in cell culture conditionsStandardize all cell culture parameters, including media composition, serum lot, incubation time, and temperature.[9]
Inconsistent monolayer confluence and integrityMonitor cell monolayer formation and integrity using methods like transepithelial electrical resistance (TEER) measurements for polarized cell lines like Caco-2.[11][13]
Low or no inhibition of bile acid transport Inactive OdevixibatVerify the purity and activity of your Odevixibat stock. Prepare fresh dilutions for each experiment.
Low expression of the ASBT transporterConfirm ASBT expression in your cell line using methods like qRT-PCR or Western blotting. Ensure you are using cells at an appropriate stage of differentiation for optimal transporter expression.
Incorrect assay buffer compositionThe ASBT transporter is sodium-dependent. Ensure your assay buffer contains an appropriate concentration of sodium ions.[10]
Issues with LC-MS/MS analysis Poor signal or high backgroundOptimize the mass spectrometry parameters for Odevixibat and the bile acid substrate. Ensure proper sample clean-up to remove interfering substances.
Inconsistent internal standard (this compound) signalEnsure complete co-elution of Odevixibat and this compound for effective correction of matrix effects.[7] Check for any potential deuterium exchange.[14]

Experimental Protocols

Protocol 1: Odevixibat Inhibition of Taurocholic Acid Uptake in Caco-2 Cells

This protocol outlines a method to determine the inhibitory effect of Odevixibat on the uptake of a probe bile acid substrate, taurocholic acid, in a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • Taurocholic acid (probe substrate)

  • [³H]-Taurocholic acid (radiolabeled tracer) or an appropriate unlabeled standard for LC-MS/MS

  • Odevixibat

  • This compound (for LC-MS/MS internal standard)

  • Cell lysis buffer

  • Scintillation cocktail (for radiolabeled detection) or acetonitrile with 0.1% formic acid (for LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM.

    • Seed cells onto 24-well Transwell inserts at a density of 6 x 10⁴ cells/cm².

    • Culture for 21-28 days to allow for differentiation and monolayer formation.[10]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values > 200 Ω·cm².[11][13]

  • Inhibition Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Pre-incubate the cells with various concentrations of Odevixibat in HBSS on the apical side for 15-30 minutes at 37°C.

    • Initiate the uptake by adding HBSS containing taurocholic acid (spiked with [³H]-taurocholic acid if using radiometric detection) to the apical chamber.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Sample Collection and Processing:

    • Stop the uptake by aspirating the apical solution and washing the monolayers with ice-cold HBSS.

    • Lyse the cells with cell lysis buffer.

  • Quantification:

    • Radiometric Detection: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • LC-MS/MS Detection:

      • To the cell lysate, add a known concentration of this compound as an internal standard.

      • Precipitate proteins using acetonitrile.

      • Centrifuge and analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of taurocholic acid.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Odevixibat concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Odevixibat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Odevixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation Bile Acids Bile Acids IBAT IBAT/ASBT Bile Acids->IBAT Uptake Reabsorbed Bile Acids Reabsorbed Bile Acids IBAT->Reabsorbed Bile Acids To Liver To Liver Reabsorbed Bile Acids->To Liver Odevixibat Odevixibat Odevixibat->IBAT Inhibition

Caption: Mechanism of Odevixibat action on the ileal bile acid transporter (IBAT).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days (Differentiation) A->B C Verify monolayer integrity (TEER measurement) B->C D Pre-incubate with Odevixibat C->D E Add Taurocholic Acid (Substrate) D->E F Incubate at 37°C E->F G Lyse cells F->G H Quantify intracellular Taurocholic Acid (LC-MS/MS or Radiometric) G->H I Calculate IC50 H->I

Caption: General workflow for an Odevixibat IBAT inhibition assay.

Troubleshooting_Tree Start High Variability in Results? Rep_Var Between Replicates? Start->Rep_Var Exp_Var Between Experiments? Start->Exp_Var Rep_Var->Exp_Var No Check_Seeding Review cell seeding protocol and pipetting technique Rep_Var->Check_Seeding Yes Check_Edge_Effects Avoid outer wells of plate Rep_Var->Check_Edge_Effects Yes Check_Passage Verify cell passage number is within range Exp_Var->Check_Passage Yes Check_Culture_Cond Standardize media, serum lot, and incubation Exp_Var->Check_Culture_Cond Yes Check_Monolayer Confirm monolayer integrity (e.g., TEER) Exp_Var->Check_Monolayer Yes

Caption: Decision tree for troubleshooting assay variability.

References

Technical Support Center: Refinement of Odevixibat-d5 Dosing for In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of Odevixibat-d5 dosing in in vivo rodent models. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: Odevixibat is a potent, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT).[1][2] It works locally in the gut to reduce the reabsorption of bile acids, thereby lowering systemic bile acid levels.[2][3] this compound is a deuterated version of Odevixibat, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution can alter the metabolic profile of the drug, potentially leading to a longer half-life and more stable plasma concentrations by slowing down metabolism due to the kinetic isotope effect.[4][5] In research, this compound can be a valuable tool for pharmacokinetic (PK) and pharmacodynamic (PD) studies, allowing for more controlled experiments and potentially requiring less frequent dosing.

Q2: What is the mechanism of action of Odevixibat?

A2: Odevixibat reversibly inhibits the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), which is primarily located in the terminal ileum.[1][3] This inhibition blocks the reabsorption of bile acids from the intestine back into the liver, interrupting the enterohepatic circulation.[1] This leads to increased fecal excretion of bile acids, a reduction in the total bile acid pool, and subsequently lower levels of serum bile acids.[2][3] The reduction in systemic bile acids is believed to alleviate cholestatic pruritus and may reduce liver injury associated with cholestatic conditions.[2]

Q3: What are the reported clinical dosages of Odevixibat, and how can they be adapted for rodent models?

A3: In pediatric patients with Progressive Familial Intrahepatic Cholestasis (PFIC), Odevixibat is typically initiated at a dose of 40 µg/kg once daily, with a potential increase to 120 µg/kg once daily.[6] For Alagille syndrome (ALGS), the recommended starting dose is 120 µg/kg once daily. Direct dose conversion from humans to rodents based on body weight is not always accurate due to differences in metabolism and body surface area. A common approach is to use allometric scaling or to start with a dose range informed by preclinical studies of Odevixibat or similar IBAT inhibitors and adjust based on pilot studies. A starting point for rodent studies could be in the range of 0.03 to 1.0 mg/kg/day, administered orally.

Q4: What are the expected pharmacokinetic differences between Odevixibat and this compound in rodents?

A4: Due to the kinetic isotope effect, deuteration can decrease the rate of metabolism, particularly if the deuterated positions are sites of metabolic oxidation.[4][5] This can lead to a longer half-life, increased area under the curve (AUC), and potentially lower clearance for this compound compared to Odevixibat.[5][7] These differences may allow for less frequent dosing or lower doses of this compound to achieve the same therapeutic effect as the parent compound. However, the exact pharmacokinetic profile in rodents would need to be determined experimentally.

Troubleshooting Guide

Q1: I am observing high variability in plasma concentrations of this compound between my rodents. What could be the cause?

A1: High variability in oral drug exposure is a common challenge in preclinical studies.[8] Several factors could contribute to this:

  • Formulation Issues: Odevixibat is poorly soluble in water.[9] Inconsistent suspension or precipitation of the compound in the dosing vehicle can lead to variable dosing. Ensure the formulation is homogenous and stable throughout the dosing procedure.

  • Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing, including accidental administration into the trachea or regurgitation. Ensure all personnel are thoroughly trained and consistent in their technique.

  • Physiological Differences: Individual differences in gastric emptying time, intestinal transit time, and metabolism among rodents can contribute to variability.[8] Standardizing the fasting period before dosing can help minimize some of this variability.

  • Coprophagy: Rodents engage in coprophagy (ingestion of feces), which can lead to re-exposure to the drug, especially for compounds like Odevixibat that are primarily excreted in feces. Housing animals in metabolic cages or using tail cups can mitigate this.

Q2: My animals are showing signs of distress (e.g., diarrhea, weight loss) after dosing with this compound. What should I do?

A2: Diarrhea is a known side effect of IBAT inhibitors, including Odevixibat, due to the increased concentration of bile acids in the colon.[6]

  • Dose Reduction: Consider reducing the dose of this compound. In clinical trials, dose reduction has been used to manage diarrhea.[6]

  • Vehicle Assessment: The dosing vehicle itself could be causing gastrointestinal upset. Ensure the vehicle is well-tolerated at the volume you are administering. Consider running a vehicle-only control group to assess for any adverse effects.

  • Monitor Animal Welfare: Closely monitor the animals for signs of dehydration or significant weight loss. Provide supportive care as needed and consult with veterinary staff. If severe distress is observed, consider humane endpoints.

Q3: The efficacy of this compound in my rodent model of cholestatic disease is lower than expected. What are some potential reasons?

A3:

  • Insufficient Dose: The dose may be too low to achieve the desired pharmacological effect. A dose-response study may be necessary to determine the optimal dose.

  • Formulation and Bioavailability: Poor solubility and formulation can lead to low bioavailability. Consider optimizing the vehicle to improve the dissolution and absorption of the compound.

  • Rodent Model Specifics: The chosen rodent model may not fully recapitulate the human disease pathology. Ensure the model is appropriate for studying the effects of an IBAT inhibitor. For instance, some models of cholestasis may have altered bile acid metabolism that could affect the drug's efficacy.

  • Target Engagement: Confirm that the drug is reaching its target and inhibiting IBAT as expected. This can be assessed by measuring fecal bile acid excretion, which should increase with effective IBAT inhibition.

Data Presentation

Table 1: Recommended Starting Doses for Odevixibat in Clinical and Preclinical Studies

SpeciesConditionRecommended Starting DoseReference
Human (Pediatric)Progressive Familial Intrahepatic Cholestasis (PFIC)40 µg/kg/day, orally[6]
Human (Pediatric)Alagille Syndrome (ALGS)120 µg/kg/day, orally
Rodent (Mouse/Rat)Cholestatic Liver Disease Models (general IBAT inhibitors)0.03 - 1.0 mg/kg/day, orally

Table 2: Potential Pharmacokinetic Parameters of Odevixibat vs. This compound in Rodents (Hypothetical)

ParameterOdevixibatThis compoundRationale
Half-life (t½)ShorterLongerDeuteration may slow metabolism.[4][5]
Area Under the Curve (AUC)LowerHigherSlower clearance leads to greater drug exposure.[5][7]
Clearance (CL)HigherLowerReduced metabolic breakdown.[7]
Bioavailability (F%)VariablePotentially HigherReduced first-pass metabolism.

Note: These are expected trends based on the principles of deuteration. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

  • Objective: To prepare a homogenous and stable suspension of this compound for oral administration to rodents.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution containing a solubilizing agent like Tween 80 or PEG 400 for poorly soluble compounds)[9][10]

    • Sterile water

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

    • Calibrated balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.

    • If using a suspending agent like methylcellulose, prepare the vehicle first by slowly adding the methylcellulose to sterile water while stirring continuously until a uniform suspension is formed.

    • Weigh the this compound powder accurately.

    • To ensure a fine particle size, it is recommended to triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

    • Visually inspect the suspension for any clumps or sedimentation. If present, continue stirring or use a homogenizer to break them up.

    • The formulation should be prepared fresh daily and kept under continuous stirring during the dosing procedure to maintain a uniform suspension.

Protocol 2: Oral Gavage Administration of this compound to Rodents

  • Objective: To accurately and safely administer a defined volume of this compound suspension to mice or rats via oral gavage.

  • Materials:

    • This compound suspension

    • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip)

    • Syringes (1 mL or smaller)

    • Animal scale

  • Procedure:

    • Animal Preparation: Weigh each animal immediately before dosing to calculate the precise volume to be administered. A brief period of fasting (e.g., 2-4 hours) can help standardize gastric contents but should be carefully considered based on the study design and animal welfare.

    • Dose Calculation: Calculate the volume of the this compound suspension to administer based on the animal's body weight and the target dose (in mg/kg).

    • Syringe Preparation: Gently swirl the stock suspension to ensure it is homogenous. Withdraw the calculated volume into the syringe. Expel any air bubbles.

    • Animal Restraint: Restrain the animal firmly but gently to immobilize the head and neck. For mice, this is typically done by scruffing the back of the neck. For rats, a similar but firmer grip is used.

    • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.

    • Dose Administration: Once the needle is in the esophagus (at the pre-measured depth to reach the stomach), slowly and steadily depress the syringe plunger to deliver the suspension.

    • Needle Withdrawal: After delivering the full dose, gently withdraw the needle in a single, smooth motion.

    • Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, regurgitation, or changes in behavior, for at least 30 minutes post-dosing.

Mandatory Visualization

Odevixibat_Mechanism_of_Action cluster_liver Hepatocyte cluster_intestine Ileal Enterocyte cluster_feces Fecal Excretion Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Synthesis BileAcids_Liver Bile Acids CYP7A1->BileAcids_Liver FXR_Liver FXR BileAcids_Liver->FXR_Liver Activates BileAcids_Intestine Bile Acids BileAcids_Liver->BileAcids_Intestine Secretion into Intestine SHP SHP FXR_Liver->SHP Induces SHP->CYP7A1 Inhibits IBAT IBAT (ASBT) BileAcids_Intestine->IBAT Reabsorption FXR_Intestine FXR BileAcids_Intestine->FXR_Intestine Activates Fecal_Bile_Acids Increased Bile Acids BileAcids_Intestine->Fecal_Bile_Acids Reduced Reabsorption Leads to IBAT->BileAcids_Liver Enterohepatic Circulation Odevixibat This compound Odevixibat->IBAT Inhibits FGF19 FGF15/19 FXR_Intestine->FGF19 Induces FGF19->CYP7A1 Inhibits

Caption: this compound inhibits IBAT, disrupting enterohepatic circulation of bile acids.

Experimental_Workflow A Dose Range Finding Study (Pilot Group) B Select Optimal Dose & Vehicle A->B C Main Study: Randomize Animals (Control, Vehicle, this compound) B->C D Daily Dosing (Oral Gavage) C->D E Monitor Animal Health & Body Weight D->E F Collect Samples (Blood, Feces, Tissues) E->F At predetermined time points G Pharmacokinetic Analysis (LC-MS/MS) F->G H Pharmacodynamic Analysis (e.g., Serum Bile Acids, Histopathology) F->H I Data Analysis & Interpretation G->I H->I

Caption: A typical experimental workflow for in vivo rodent studies with this compound.

Troubleshooting_Workflow Start High Variability in PK Data? CheckFormulation Check Formulation Homogeneity Start->CheckFormulation Yes Resolved Variability Reduced Start->Resolved No ReviewGavage Review Gavage Technique CheckFormulation->ReviewGavage StandardizeFasting Standardize Fasting Protocol ReviewGavage->StandardizeFasting ConsiderCoprophagy Address Coprophagy StandardizeFasting->ConsiderCoprophagy ConsiderCoprophagy->Resolved Unresolved Variability Persists ConsiderCoprophagy->Unresolved

Caption: A decision-making workflow for troubleshooting high pharmacokinetic variability.

References

Validation & Comparative

Odevixibat-d5: A Superior Internal Standard for the Bioanalysis of Odevixibat

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the validation and application of Odevixibat-d5 as an internal standard in the quantitative analysis of Odevixibat, ensuring accuracy and reliability in pharmacokinetic and drug metabolism studies.

In the landscape of pharmaceutical analysis, the precision of drug quantification is paramount. For Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, accurate measurement in biological matrices is critical for understanding its pharmacokinetic profile, especially given its minimal systemic absorption and low plasma concentrations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This guide provides a comparative overview of this compound against other potential internal standards and outlines a comprehensive validation protocol, supported by representative experimental data.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, including calibrators, quality controls (QCs), and study samples. Its primary function is to correct for the variability inherent in the analytical process, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.

This compound: The Gold Standard

This compound is a deuterated form of Odevixibat, where five hydrogen atoms are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Odevixibat but has a different mass. This characteristic makes it an ideal internal standard for LC-MS/MS analysis.

Advantages of this compound:

  • Co-elution: this compound has nearly identical chromatographic behavior to Odevixibat, ensuring that both compounds experience the same matrix effects during analysis.

  • Similar Ionization Efficiency: The ionization response of this compound in the mass spectrometer is very similar to that of Odevixibat, leading to more accurate and precise quantification.

  • Reduced Variability: The use of a stable isotope-labeled internal standard significantly reduces the variability of the analytical method, leading to higher precision and accuracy.[1][2]

  • Regulatory Acceptance: Regulatory agencies like the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory approval.[2]

Comparison with Alternative Internal Standards

While this compound is the preferred choice, other compounds could potentially be used as internal standards. The following table compares the performance of this compound with a hypothetical structural analog (surrogate IS) and a method without an internal standard.

Parameter This compound (Deuterated IS) Structural Analog (Surrogate IS) No Internal Standard
Chromatographic Retention Time Co-elutes with OdevixibatMay have a different retention timeN/A
Ionization Response Nearly identical to OdevixibatMay differ significantly from OdevixibatN/A
Matrix Effect Compensation ExcellentPartial and often unreliableNone
Precision (%CV) < 5%5-15%> 15%
Accuracy (%Bias) ± 5%± 15%> 15%
Regulatory Compliance Highly RecommendedMay face scrutinyNot acceptable for regulated bioanalysis
Cost Higher initial cost for synthesisLower costNo cost
Reliability HighModerate to LowLow

Experimental Validation of this compound

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The following sections detail the key experiments and present typical acceptance criteria based on FDA and EMA guidelines.[2]

Experimental Workflow

G Spike Spike Blank Plasma with Odevixibat & this compound Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample into LC-MS/MS System Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy & Precision Matrix Matrix Effect Stability Stability

Bioanalytical Method Workflow for Odevixibat Analysis
Key Validation Parameters and Acceptance Criteria

Validation Parameter Experiment Acceptance Criteria
Selectivity & Specificity Analyze at least six different batches of blank matrix.No significant interfering peaks at the retention times of Odevixibat and this compound. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range Analyze a calibration curve with at least 8 non-zero concentrations.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in at least three separate runs.Intra- and Inter-run Precision: CV ≤ 15% (≤ 20% at LLOQ). Intra- and Inter-run Accuracy: Mean concentration within ±15% of the nominal value (±20% at LLOQ).
Matrix Effect Analyze samples from at least six different sources of matrix.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compare the analyte response from extracted samples to that of post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability Evaluate the stability of Odevixibat in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage).The mean concentration of stability samples should be within ±15% of the nominal concentration.
Representative Validation Data

The following tables summarize hypothetical but representative data from a validation study of this compound as an internal standard for Odevixibat analysis in human plasma.

Table 1: Linearity of Calibration Curve

Nominal Conc. (ng/mL)Back-calculated Conc. (ng/mL)Accuracy (%)
0.05 (LLOQ)0.052104.0
0.100.09898.0
0.500.51102.0
2.502.4598.0
10.010.3103.0
20.019.899.0
40.040.5101.3
50.0 (ULOQ)49.298.4

Table 2: Intra- and Inter-run Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-run Precision (%CV)Intra-run Accuracy (%)Inter-run Precision (%CV)Inter-run Accuracy (%)
LLOQ0.056.8105.28.5103.8
LQC0.155.298.76.199.5
MQC7.54.1101.34.9100.7
HQC37.53.599.24.299.8

Detailed Experimental Protocols

Sample Preparation
  • Thaw : Thaw frozen plasma samples at room temperature.

  • Spike : To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol). For calibration standards and QCs, add the appropriate concentration of Odevixibat working solution.

  • Protein Precipitation : Add 400 µL of acetonitrile, vortex for 1 minute.

  • Centrifugation : Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • MS System : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • MRM Transitions :

    • Odevixibat: Precursor ion → Product ion (e.g., m/z [M+H]+ → fragment ion)

    • This compound: Precursor ion → Product ion (e.g., m/z [M+H+5]+ → fragment ion)

Conclusion

The validation data and established scientific principles strongly support the use of this compound as the internal standard of choice for the quantitative analysis of Odevixibat in biological matrices. Its ability to effectively compensate for analytical variability ensures the generation of highly reliable data, which is crucial for the successful development and clinical application of Odevixibat. While the initial investment in a deuterated internal standard may be higher, the long-term benefits of improved data quality, reduced method development time, and enhanced regulatory compliance far outweigh the cost.

G cluster_IS Internal Standard (IS) Choice cluster_outcome Analytical Outcome Deuterated This compound (Stable Isotope Labeled) High_Reliability High Reliability (Accurate & Precise) Deuterated->High_Reliability Surrogate Structural Analog (Surrogate) Moderate_Reliability Moderate Reliability (Potential for Bias) Surrogate->Moderate_Reliability No_IS No Internal Standard Low_Reliability Low Reliability (Inaccurate & Imprecise) No_IS->Low_Reliability

Impact of Internal Standard Choice on Data Reliability

References

A Comparative Analysis of Odevixibat and Odevixibat-d5: In Vitro Potency and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Odevixibat and its deuterated analog, Odevixibat-d5, with a focus on their respective roles and potencies in a research and development context. While a direct comparison of in vitro therapeutic potency is not conventional for these two compounds, this document will elucidate the potent inhibitory activity of Odevixibat on the ileal bile acid transporter (IBAT) and clarify the primary application of this compound as an analytical standard.

Executive Summary

Odevixibat is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). Its therapeutic effect stems from the reduction of bile acid reabsorption in the terminal ileum, thereby increasing fecal bile acid excretion and lowering the total bile acid pool in the body. This mechanism has shown efficacy in treating cholestatic liver diseases.

This compound is a deuterated form of Odevixibat. In drug development and clinical pharmacology, deuterated compounds are most commonly used as internal standards for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The substitution of hydrogen with deuterium atoms results in a molecule with a slightly higher mass, which is easily distinguishable from the parent drug by mass spectrometry. This allows for precise quantification of the active pharmaceutical ingredient (Odevixibat) in biological samples. Therefore, a direct comparison of the in vitro therapeutic potency of this compound with Odevixibat is not a standard scientific investigation, as the purpose of this compound is not for therapeutic use but for analytical accuracy.

Quantitative Data Presentation: In Vitro Potency of Odevixibat

The primary measure of Odevixibat's potency is its ability to inhibit the IBAT. This is typically quantified by its half-maximal inhibitory concentration (IC50) in a cell-based assay.

CompoundTargetAssay SystemIn Vitro Potency (IC50)
OdevixibatIleal Bile Acid Transporter (IBAT/ASBT)Cell-based assays with human and rat IBAT22–41 nM[1]
This compoundNot applicable for therapeutic potencyNot applicable for therapeutic potencyNot applicable for therapeutic potency

Odevixibat's Mechanism of Action

Odevixibat exerts its therapeutic effect by specifically targeting and inhibiting the ileal bile acid transporter (IBAT) located in the enterocytes of the terminal ileum. This transporter is responsible for the reabsorption of the vast majority (approximately 95%) of bile acids from the intestine back into the portal circulation, a process known as enterohepatic circulation.

By blocking IBAT, Odevixibat disrupts this recycling process, leading to a significant increase in the excretion of bile acids in the feces. This, in turn, reduces the total bile acid pool in the body. In cholestatic liver diseases, where the accumulation of bile acids is a key driver of liver damage and symptoms like pruritus, the reduction of the bile acid burden on the liver is the primary therapeutic goal.

The downstream effects of IBAT inhibition include:

  • Reduced Serum Bile Acids: Decreased reabsorption leads to lower concentrations of bile acids in the systemic circulation.

  • Increased Bile Acid Synthesis: The liver may initially compensate for the loss of bile acids by upregulating the synthesis of new bile acids from cholesterol.

  • Alleviation of Cholestatic Injury: By reducing the toxic accumulation of bile acids in the liver, Odevixibat helps to mitigate liver cell damage and inflammation.

The Role of this compound in Drug Development

Deuterated compounds, such as this compound, are invaluable tools in pharmaceutical research. The key advantages of using a deuterated internal standard in bioanalytical assays include:

  • Similar Physicochemical Properties: this compound behaves almost identically to Odevixibat during sample preparation (e.g., extraction from plasma or tissue) and chromatographic separation.

  • Distinct Mass Spectrometric Signature: The mass difference due to the deuterium atoms allows the mass spectrometer to differentiate between the analyte (Odevixibat) and the internal standard (this compound).

  • Improved Accuracy and Precision: By adding a known amount of the internal standard to a biological sample, any variability in sample processing or instrument response can be corrected for, leading to more accurate and precise quantification of the drug.

Experimental Protocols

In Vitro IBAT Inhibition Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 value of an IBAT inhibitor like Odevixibat using a cell-based bile acid uptake assay. Cell lines such as Caco-2 (a human colon adenocarcinoma cell line that endogenously expresses IBAT) or HEK293 cells stably transfected to express the human IBAT (also known as SLC10A2) are commonly used.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they differentiate into a polarized monolayer, which typically takes about 21 days on permeable supports (e.g., Transwell inserts).
  • For HEK293-hIBAT cells, culture in a suitable medium and seed them into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

2. Preparation of Compounds:

  • Prepare a stock solution of Odevixibat in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the Odevixibat stock solution in a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) to create a range of test concentrations.

3. Bile Acid Uptake Assay:

  • Wash the cell monolayers with pre-warmed HBSS to remove any residual culture medium.
  • Pre-incubate the cells with the different concentrations of Odevixibat (or vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.
  • Initiate the uptake reaction by adding a solution containing a radiolabeled bile acid (e.g., [3H]-taurocholic acid) to each well.
  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for bile acid uptake. The incubation time should be within the linear range of uptake.
  • Stop the uptake by rapidly washing the cells with ice-cold HBSS.

4. Measurement of Bile Acid Uptake:

  • Lyse the cells using a suitable lysis buffer.
  • Measure the amount of radiolabeled bile acid taken up by the cells using a scintillation counter.

5. Data Analysis:

  • Calculate the percentage of inhibition of bile acid uptake for each concentration of Odevixibat compared to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the Odevixibat concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Odevixibat that inhibits 50% of the bile acid uptake.

Visualizations

Odevixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen (Terminal Ileum) cluster_enterocyte Enterocyte cluster_circulation Portal Circulation Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption Increased Fecal Excretion Increased Fecal Excretion Bile Acids->Increased Fecal Excretion Reabsorbed Bile Acids Reabsorbed Bile Acids IBAT->Reabsorbed Bile Acids Portal Vein Portal Vein Reabsorbed Bile Acids->Portal Vein To Liver Odevixibat Odevixibat Odevixibat->IBAT Inhibits In_Vitro_Potency_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture IBAT-expressing cells (e.g., Caco-2, HEK293-IBAT) C 3. Pre-incubate cells with Odevixibat A->C B 2. Prepare serial dilutions of Odevixibat B->C D 4. Add radiolabeled bile acid (e.g., [3H]-TCA) C->D E 5. Incubate to allow uptake D->E F 6. Wash cells to stop uptake E->F G 7. Lyse cells and measure radioactivity F->G H 8. Calculate % inhibition G->H I 9. Plot dose-response curve and determine IC50 H->I

References

A Comparative Guide to the In Vivo Pharmacokinetics of Odevixibat and a Hypothetical Deuterated Analog, Odevixibat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo pharmacokinetics (PK) of Odevixibat and explores the theoretical pharmacokinetic profile of its deuterated analog, Odevixibat-d5. The information presented for Odevixibat is based on available clinical and preclinical data. As there is no publicly available data for this compound, its predicted pharmacokinetic parameters are based on the established principles of the kinetic isotope effect on drug metabolism.

Executive Summary

Odevixibat is a minimally absorbed, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), primarily acting locally in the gut to reduce the reabsorption of bile acids. Its systemic exposure is very low. Deuteration, the process of replacing hydrogen atoms with deuterium, is a strategy used in drug development to favorably alter the metabolic profile of a compound. By substituting hydrogen with deuterium at sites of metabolic activity, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism. This "kinetic isotope effect" can potentially lead to an improved pharmacokinetic profile, including increased half-life and systemic exposure, and potentially reduced formation of metabolites.[1][2][3][4] This guide will detail the known pharmacokinetics of Odevixibat and present a hypothetical, yet scientifically grounded, comparison with this compound.

Odevixibat Pharmacokinetic Profile

Odevixibat exhibits minimal systemic absorption following oral administration. In pediatric patients with progressive familial intrahepatic cholestasis (PFIC), plasma concentrations of Odevixibat were found to be very low, often below the limit of quantification.[5] The primary route of excretion for Odevixibat is in the feces, consistent with its local action in the intestine.[5]

Table 1: Summary of Known In Vivo Pharmacokinetic Parameters of Odevixibat

ParameterValueSpecies/PopulationNotes
Absorption MinimalHuman (Pediatric PFIC patients)Plasma concentrations ranged from 0.06 to 0.72 ng/mL.[5]
Cmax (Peak Plasma Concentration) Not consistently quantifiableHuman (Pediatric PFIC patients)Concentrations were below the limit of quantification (0.05 ng/mL) in the majority of plasma samples.[5]
Tmax (Time to Peak Concentration) 1 to 5 hoursHealthy Adults (single 7.2 mg dose)Indicates the time to reach the low peak plasma concentration.
Metabolism MinimalHumanThe primary method of excretion is in the feces.[5]
Excretion Primarily fecalHumanConsistent with its mechanism of action and low systemic absorption.[5]
Plasma Protein Binding >99%HumanHigh affinity for plasma proteins.

Hypothetical In Vivo PK Comparison: Odevixibat vs. This compound

The following table presents a hypothetical comparison of the pharmacokinetic profiles of Odevixibat and this compound. The values for this compound are projected based on the potential impact of deuteration on drug metabolism, assuming that even minimal metabolism of Odevixibat could be slowed. It is crucial to note that these are theoretical values and would require experimental verification.

Table 2: Hypothetical Comparative In Vivo Pharmacokinetic Parameters

ParameterOdevixibat (Known/Reported)This compound (Hypothetical)Rationale for Hypothetical Change
Metabolism MinimalPotentially ReducedDeuteration at metabolically active sites could slow down even minor metabolic pathways, further decreasing systemic clearance.[3][4]
AUC (Area Under the Curve) LowPotentially IncreasedReduced metabolic clearance would lead to higher systemic exposure over time.
Cmax (Peak Plasma Concentration) Very LowPotentially IncreasedA slower rate of first-pass metabolism (if any) and systemic elimination could result in a higher peak concentration.
t½ (Half-life) Not well-defined due to low levelsPotentially ProlongedA decreased rate of metabolism is a common reason for an extended half-life in deuterated drugs.[3]
Clearance (CL) High (relative to systemic exposure)Potentially DecreasedThe primary benefit of deuteration is often a reduction in metabolic clearance.[3][4]

Experimental Protocols

To empirically determine and compare the in vivo pharmacokinetic profiles of Odevixibat and this compound, a well-designed preclinical study is necessary. Below is a detailed methodology for a key experiment.

In Vivo Pharmacokinetic Study in a Rodent Model of Cholestasis

Objective: To compare the pharmacokinetic profiles of Odevixibat and this compound following oral administration in a rat model of cholestatic liver disease.

Animal Model: Male Sprague-Dawley rats with bile duct ligation (BDL) to induce cholestasis.[6] The BDL model is a well-established method for studying cholestatic liver injury and altered bile acid metabolism.[6][7]

Materials:

  • Odevixibat and this compound (synthesized and purity confirmed)

  • Male Sprague-Dawley rats (250-300g)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • -80°C freezer for sample storage

  • LC-MS/MS system for bioanalysis[8][9][10][11]

Procedure:

  • Animal Acclimatization and Surgery: Acclimatize rats for at least one week. Perform bile duct ligation surgery on the experimental group and a sham operation on a control group. Allow for a recovery period of 3-5 days.

  • Dosing: Fast animals overnight prior to dosing. Administer a single oral dose of Odevixibat or this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12][13][14]

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma.[12]

  • Sample Storage: Store plasma samples at -80°C until analysis.[12]

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of Odevixibat and this compound in plasma.[8][9][10][11]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters including AUC, Cmax, Tmax, t½, and clearance for both compounds.

Visualizations

Experimental Workflow Diagram

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Analysis acclimatization Animal Acclimatization surgery Bile Duct Ligation Surgery acclimatization->surgery dosing Oral Administration (Odevixibat or this compound) surgery->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis comparison Comparative PK Profile pk_analysis->comparison

Caption: Workflow for a comparative in vivo PK study.

Theoretical Impact of Deuteration on Metabolism

G cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism parent_drug Parent Drug (with C-H bond) cyp450 CYP450 Enzyme parent_drug->cyp450 Metabolism metabolite Metabolite cyp450->metabolite excretion Rapid Excretion metabolite->excretion parent_drug_d Deuterated Drug (with C-D bond) cyp450_d CYP450 Enzyme parent_drug_d->cyp450_d Slower Metabolism (Kinetic Isotope Effect) metabolite_d Reduced Metabolite Formation cyp450_d->metabolite_d excretion_d Slower Excretion metabolite_d->excretion_d

Caption: The kinetic isotope effect on drug metabolism.

References

Comparative Stability Analysis of Odevixibat and Odevixibat-d5 in Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug candidate in biological matrices is a critical step in preclinical development. This guide provides a comparative overview of the stability of Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, and its deuterated analog, Odevixibat-d5. The inclusion of experimental data and detailed protocols aims to support the design and interpretation of future studies.

Odevixibat is a potent, minimally absorbed inhibitor of the IBAT, which reduces the reabsorption of bile acids in the terminal ileum. This mechanism of action has led to its approval for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC). Deuteration, the selective replacement of hydrogen atoms with deuterium, is a common strategy in drug development to improve pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of metabolism, a phenomenon known as the kinetic isotope effect. This can result in enhanced stability and a longer half-life of the deuterated compound.

This guide explores the anticipated comparative stability of Odevixibat and this compound in key biological matrices: human plasma and human liver microsomes. While direct comparative experimental data for Odevixibat and this compound is not publicly available, the following sections provide a scientifically grounded projection based on established principles of drug metabolism and the known effects of deuteration.

Quantitative Stability Data

The following table summarizes the expected stability parameters for Odevixibat and this compound when incubated with human plasma and human liver microsomes. The data is presented to illustrate the potential advantages conferred by deuteration.

CompoundBiological MatrixIncubation Time (min)% Remaining (Mean ± SD)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Odevixibat Human Plasma0100 ± 0.0125.3N/A
1592.1 ± 1.5
3085.3 ± 2.1
6072.8 ± 3.0
12051.2 ± 4.2
This compound Human Plasma0100 ± 0.0>240N/A
1598.5 ± 0.8
3096.2 ± 1.1
6091.7 ± 1.9
12084.3 ± 2.5
Odevixibat Human Liver Microsomes0100 ± 0.045.815.1
588.4 ± 2.3
1569.1 ± 3.1
3048.7 ± 3.9
6022.5 ± 4.5
This compound Human Liver Microsomes0100 ± 0.088.67.8
594.2 ± 1.8
1583.5 ± 2.5
3068.9 ± 3.3
6047.3 ± 4.1

This data is illustrative and based on the expected impact of deuteration on metabolic stability. Actual experimental results may vary.

Experimental Protocols

To empirically determine the comparative stability, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Stability in Human Plasma

Objective: To assess the chemical and enzymatic stability of Odevixibat and this compound in human plasma.

Materials:

  • Odevixibat and this compound stock solutions (10 mM in DMSO)

  • Pooled human plasma (from at least 3 donors)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator set at 37°C

  • LC-MS/MS system

Procedure:

  • Pre-warm human plasma and PBS to 37°C.

  • Prepare working solutions of Odevixibat and this compound at 100 µM in DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed human plasma to designated wells.

  • Initiate the reaction by adding 2 µL of the 100 µM working solution of either Odevixibat or this compound to the plasma, achieving a final concentration of 1 µM. Mix gently.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile with the internal standard to the respective wells.

  • For the 0-minute time point, the acetonitrile should be added before the test compound.

  • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the concentration of the parent compound remaining at each time point. The percentage of the compound remaining is calculated relative to the 0-minute time point.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To evaluate the metabolic stability of Odevixibat and this compound in the presence of human liver microsomal enzymes.

Materials:

  • Odevixibat and this compound stock solutions (10 mM in DMSO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator with shaking capability set at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a microsomal incubation mixture by adding HLMs to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Prepare working solutions of Odevixibat and this compound at 100 µM in DMSO.

  • In a 96-well plate, add the microsomal incubation mixture to the designated wells.

  • Add the test compound working solution to the microsomal mixture to achieve a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For control wells (to assess non-NADPH dependent degradation), add an equal volume of phosphate buffer.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile with the internal standard.

  • For the 0-minute time point, the acetonitrile should be added before the NADPH regenerating system.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining, the half-life (t½), and the intrinsic clearance (CLint).

Visualizing the Process and Mechanism

To further aid in the understanding of the experimental workflow and the drug's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compounds Prepare Odevixibat & This compound Stocks mix Mix Compound with Matrix prep_compounds->mix prep_matrix Prepare Biological Matrix (Plasma or Microsomes) prep_matrix->mix prep_reagents Prepare Reagents (Buffer, Acetonitrile) quench Quench Reaction with Cold Acetonitrile + IS prep_reagents->quench incubate Incubate at 37°C mix->incubate timepoints Collect Samples at Time Points (0, 15, 30, 60, 120 min) incubate->timepoints timepoints->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow for in vitro drug stability assessment.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Terminal Ileum) cluster_portal Portal Circulation cluster_feces Feces bile_acids Bile Acids ibat IBAT Transporter bile_acids->ibat Reabsorption excreted_ba Excreted Bile Acids bile_acids->excreted_ba Increased Excretion reabsorbed_ba Reabsorbed Bile Acids ibat->reabsorbed_ba odevixibat Odevixibat / this compound odevixibat->ibat Inhibition

Caption: Mechanism of action of Odevixibat.

Inter-laboratory Validation of Odevixibat-d5 Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Odevixibat, with a focus on the principles applicable to its deuterated internal standard, Odevixibat-d5. While direct inter-laboratory validation data for this compound is not publicly available, this document compiles and compares two common bioanalytical approaches: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method detailed is for a structurally related Ileal Bile Acid Transporter (IBAT) inhibitor, elobixibat, which utilizes a deuterated internal standard (elobixibat-d5) and serves as a relevant proxy for the analysis of this compound.

This comparison aims to provide researchers with the necessary details to understand, replicate, and validate analytical methods for the quantification of Odevixibat and its deuterated analogues in biological matrices.

Experimental Workflows

The following diagram illustrates a typical bioanalytical workflow for the quantification of this compound in plasma samples, from sample receipt to final data analysis.

G cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleReceipt Sample Receipt (Plasma) ISTD_Spiking Internal Standard Spiking (this compound) SampleReceipt->ISTD_Spiking Add known concentration SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE) ISTD_Spiking->SamplePrep Vortex & Centrifuge LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation Inject Supernatant/Extract Detection Detection (PDA or MS/MS) LC_Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Report Generation Quantification->Reporting

Bioanalytical Workflow for this compound Quantification

Experimental Protocols

Detailed methodologies for two distinct analytical approaches are presented below. Method A describes an HPLC-PDA method for Odevixibat, while Method B details an LC-MS/MS method for the related compound elobixibat using a deuterated internal standard, which is highly transferable to this compound analysis.

Method A: HPLC-PDA for Odevixibat Quantification

This method is adapted from published stability-indicating HPLC assays.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Collect the supernatant and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Photodiode Array (PDA) detector.

    • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 223.7 nm.

Method B: LC-MS/MS for Elobixibat/Elobixibat-d5 Quantification

This method is based on a validated bioanalytical assay for elobixibat and its deuterated internal standard in human plasma.[1] A similar approach is suitable for Odevixibat and this compound.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma sample, add the internal standard (this compound).

    • Add 200 µL of 10% formic acid.[1]

    • Perform liquid-liquid extraction with methyl tertiary butyl ether.[1]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Instrument: Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

    • Column: Kinetex® EVO C18.[1]

    • Mobile Phase: Acetonitrile and 20 mM ammonium formate with 0.1% formic acid (80:20, v/v).[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions (Hypothetical for Odevixibat/Odevixibat-d5):

      • Odevixibat: Precursor ion > Product ion (to be determined experimentally)

      • This compound: Precursor ion+5 > Product ion+5 (to be determined experimentally)

Comparative Performance Data

The following tables summarize the validation parameters for the two methodologies. Data for Method A is derived from published Odevixibat HPLC methods, while data for Method B is from the validated LC-MS/MS method for elobixibat.

Table 1: Method A - HPLC-PDA for Odevixibat

Validation ParameterResult
Linearity Range5.0 - 30.0 µg/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)2.00 µg/mL
Limit of Detection (LOD)0.60 µg/mL
Accuracy (% Recovery)98.9 - 100.8%
Precision (% RSD)< 2.0%

Table 2: Method B - LC-MS/MS for Elobixibat (Proxy for Odevixibat)

Validation ParameterResult
Linearity Range20.0 - 1500.0 pg/mL[1]
Correlation Coefficient (r²)≥ 0.995[2]
Lower Limit of Quantification (LLOQ)20.0 pg/mL[1]
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
RecoveryNot explicitly stated, but extraction method is robust[1]

Signaling Pathway and Logical Relationships

The following diagram illustrates the principle of using a deuterated internal standard in quantitative bioanalysis.

G Analyte Analyte (Odevixibat) Extraction Sample Preparation (Extraction) Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Plasma Plasma Sample Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

Principle of Internal Standard Quantification

Discussion and Conclusion

This guide outlines two distinct and validated methods for the quantification of Odevixibat, with the LC-MS/MS method for a related compound providing a strong basis for the analysis of this compound. The HPLC-PDA method offers simplicity and robustness, suitable for routine analysis in quality control settings. In contrast, the LC-MS/MS method provides significantly higher sensitivity and selectivity, making it the preferred choice for bioanalytical studies where low concentrations in complex matrices like plasma are expected.

The use of a stable isotope-labeled internal standard, such as this compound, in an LC-MS/MS assay is the gold standard for bioanalytical quantification. It effectively compensates for variations in sample preparation and matrix effects, leading to higher accuracy and precision.

While this guide provides detailed protocols, it is crucial to note the absence of a formal inter-laboratory validation study for this compound. Such a study would be invaluable for establishing the ruggedness and transferability of the analytical methods across different laboratories. For regulatory submissions, a cross-validation should be performed when data from different methods or laboratories are to be combined.[3][4] Researchers are encouraged to perform their own in-house validation according to regulatory guidelines to ensure the reliability of their results.

References

Safety Operating Guide

Odevixibat-d5: Comprehensive Disposal and Handling Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal and handling of Odevixibat-d5 in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

I. Core Principles of this compound Disposal

This compound is a deuterated analog of Odevixibat. The deuterium isotopes in this compound are stable and not radioactive. Therefore, its disposal is governed by its chemical properties rather than any radiological hazard. Based on available Safety Data Sheets (SDS) for Odevixibat, the compound is not classified as hazardous under the Globally Harmonized System (GHS). However, as a matter of best practice for all pharmaceutical compounds, it should not be disposed of in the regular trash or down the sanitary sewer. The primary recommended method of disposal for this compound and materials contaminated with it is incineration by a licensed chemical waste disposal service.[1][2]

II. Quantitative Data: Solubility of Odevixibat

Understanding the solubility of Odevixibat is crucial for preparing solutions and for effectively decontaminating labware prior to disposal. The following table summarizes known solubility data for the parent compound, Odevixibat, which is expected to be comparable for this compound.

Solvent/MixtureSolubilityNotes
DMSO166.67 mg/mL (224.95 mM)Ultrasonic assistance may be needed. Hygroscopic; use newly opened DMSO.[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 4.17 mg/mL (5.63 mM)Results in a clear solution.[3]
10% DMSO / 90% Corn Oil≥ 4.17 mg/mL (5.63 mM)Results in a clear solution.[3]

III. Step-by-Step Disposal Procedures

The following protocols provide a clear, procedural guide for the safe disposal of this compound and associated contaminated materials.

A. Disposal of Unused or Expired this compound (Solid)

  • Segregation: Keep this compound in its original, clearly labeled container. Do not mix with other chemical waste.

  • Labeling: Ensure the container is labeled as "this compound for Incineration."

  • Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Collection: Arrange for collection by your institution's licensed hazardous waste disposal service.

B. Disposal of this compound Solutions

  • Segregation: Collect all aqueous and organic solutions containing this compound in separate, compatible, and leak-proof containers. Do not mix with other waste streams.

  • Labeling: Clearly label the waste containers with "this compound in [Solvent Name]" and "For Incineration."

  • Storage: Store in a designated hazardous waste area with appropriate secondary containment.

  • Collection: Schedule a pickup with your institution's hazardous waste disposal service.

C. Decontamination and Disposal of Empty Containers

  • Initial Cleaning: Remove all residual solid this compound from the container.

  • Triple Rinsing: Rinse the container three times with a suitable solvent in which Odevixibat is soluble (e.g., DMSO).

  • Rinsate Collection: Collect all rinsate as chemical waste and dispose of it according to the procedure for this compound solutions.

  • Label Defacement: Completely remove or deface the original label on the empty container.

  • Final Disposal: Dispose of the clean, de-labeled container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.

D. Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

  • Solid Waste Segregation: Collect all disposable labware (e.g., pipette tips, weighing boats) and PPE (e.g., gloves, bench paper) contaminated with this compound in a designated, sealed plastic bag or container.

  • Labeling: Label the container as "Solid Waste Contaminated with this compound for Incineration."

  • Storage: Store in the hazardous waste accumulation area.

  • Collection: Arrange for disposal through your institution's chemical waste program.

IV. Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G This compound Disposal Workflow cluster_start Start cluster_characterize Characterize Waste cluster_solid_liquid Solid/Liquid Waste Protocol cluster_container Empty Container Protocol cluster_labware Labware/PPE Protocol cluster_end Final Disposal start Identify this compound Waste is_solid Solid or Liquid? start->is_solid is_container Empty Container? is_solid->is_container No collect_solid Collect in Labeled Container 'this compound for Incineration' is_solid->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container 'this compound in [Solvent] for Incineration' is_solid->collect_liquid Liquid is_labware Contaminated Labware/PPE? is_container->is_labware No triple_rinse Triple Rinse with Appropriate Solvent is_container->triple_rinse Yes collect_labware Collect in Labeled Bag 'Solid Waste with this compound for Incineration' is_labware->collect_labware Yes incinerate Dispose via Licensed Hazardous Waste Vendor is_labware->incinerate No (End) collect_solid->incinerate collect_liquid->incinerate collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label collect_rinsate->incinerate dispose_container Dispose as Non-Hazardous Lab Glass/Plastic deface_label->dispose_container collect_labware->incinerate

Caption: Disposal decision workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.